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  • Product: 4-Tert-butyl-3-fluorophenol
  • CAS: 886842-69-9

Core Science & Biosynthesis

Foundational

"physicochemical characteristics of 4-Tert-butyl-3-fluorophenol"

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Tert-butyl-3-fluorophenol Introduction: Contextualizing a Niche Phenolic Derivative 4-Tert-butyl-3-fluorophenol is a substituted phenolic compound o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Tert-butyl-3-fluorophenol

Introduction: Contextualizing a Niche Phenolic Derivative

4-Tert-butyl-3-fluorophenol is a substituted phenolic compound of increasing interest in synthetic and medicinal chemistry. As a derivative of the industrially significant 4-tert-butylphenol, which serves as a building block for polymers like polycarbonates and phenolic resins, understanding the impact of fluorine substitution is critical.[1][2][3] The introduction of a fluorine atom onto the aromatic ring can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives valuable for drug development and advanced materials science.

This guide provides a comprehensive overview of the predicted physicochemical characteristics of 4-Tert-butyl-3-fluorophenol. Due to the limited availability of direct experimental data for this specific molecule, we will leverage established data from its parent compound, 4-tert-butylphenol, as a comparative baseline. Furthermore, this document details the rigorous, field-proven experimental protocols required to empirically determine these properties, offering researchers a self-validating framework for characterization.

Section 1: Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. 4-Tert-butyl-3-fluorophenol combines a phenol core with two key substituents: a bulky, lipophilic tert-butyl group at the 4-position and an electronegative fluorine atom at the 3-position.

PropertyValueSource
Molecular Formula C₁₀H₁₃FOPubChemLite[4]
Molecular Weight 168.21 g/mol PubChemLite[4]
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)O)FPubChemLite[4]
InChIKey CCFDOQQOAVOIIP-UHFFFAOYSA-NPubChemLite[4]
Predicted XlogP 3.3PubChemLite[4]

The predicted XlogP value of 3.3 suggests that 4-tert-butyl-3-fluorophenol is a lipophilic compound, indicating a preference for nonpolar environments over aqueous ones. This is a critical parameter in drug development for predicting membrane permeability and bioavailability.

Section 2: Comparative Physicochemical Data

To contextualize the properties of 4-tert-butyl-3-fluorophenol, a direct comparison with the well-characterized 4-tert-butylphenol is invaluable. The addition of the fluorine atom is expected to influence several key parameters.

Physicochemical Property4-tert-Butylphenol (Experimental)4-Tert-butyl-3-fluorophenol (Predicted/Inferred)
Melting Point 99.5 °C[1]Expected to be similar or slightly altered due to changes in crystal packing.
Boiling Point 239.8 °C[1]Expected to be in a similar range, potentially influenced by altered dipole moment.
Water Solubility 0.6 g/L (20 °C)[1]Likely low, similar to or slightly lower than the parent compound.
pKa (Acidity) ~10.2Expected to be lower (more acidic) due to the electron-withdrawing effect of fluorine.
logP (Octanol/Water) 3.31[5]Predicted at 3.3, suggesting similar lipophilicity.[4]

Expert Insight: The most significant predicted change is in the acidity (pKa). The fluorine atom, being highly electronegative, exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring. This effect stabilizes the corresponding phenoxide anion formed upon deprotonation, thereby lowering the pKa and making 4-tert-butyl-3-fluorophenol a stronger acid than its non-fluorinated counterpart.[6]

Section 3: Experimental Protocols for Physicochemical Characterization

The following protocols represent standard, robust methodologies for the empirical determination of the key physicochemical properties of a novel compound like 4-tert-butyl-3-fluorophenol.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range.[7] The capillary method is the standard technique recognized by most pharmacopeias.[8][9]

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle to ensure efficient heat transfer.[8]

    • Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of a digital melting point apparatus.

    • Set the starting temperature to approximately 10-15°C below the expected melting point.

    • Set the heating rate. For an initial rapid determination, a rate of 10°C/min can be used.[9] For an accurate measurement, a slower rate of 1-2°C/min is crucial.[7]

  • Measurement and Observation:

    • Observe the sample through the viewing lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts into a clear liquid (the clear point).

    • The recorded range between these two temperatures is the melting point range. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Calibrate the instrument regularly using certified melting point standards.[8]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_data Data Analysis Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Pack Capillary Tube (2-3mm) Prep2->Prep3 Measure1 Insert into Apparatus Prep3->Measure1 Measure2 Set Heating Program (Ramp Rate: 1-2°C/min) Measure1->Measure2 Measure3 Observe & Record Onset and Clear Points Measure2->Measure3 Data1 Determine Melting Range Measure3->Data1 Data2 Assess Purity Data1->Data2

Caption: Workflow for Melting Point Determination via the Capillary Method.

Solubility Determination

Solubility is a critical parameter influencing formulation, bioavailability, and environmental fate. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10]

Methodology: Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-tert-butyl-3-fluorophenol to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, hexane, dimethyl sulfoxide). The principle of "like dissolves like" suggests higher solubility in solvents of similar polarity.[10][11]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the set temperature to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved particles.[10]

  • Quantification:

    • Accurately dilute the filtrate with a suitable mobile phase.

    • Determine the concentration of the solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[10]

Solubility_Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h, const. T) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Quantify Solute in Filtrate (HPLC) C->D E 5. Report Solubility (mg/mL or mol/L) D->E

Caption: The Shake-Flask Method for Determining Equilibrium Solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For phenols, which exhibit different UV-Vis absorbance spectra for their protonated (ArOH) and deprotonated (ArO⁻) forms, spectrophotometry is an effective method for pKa determination.[6]

Methodology: Spectrophotometric pKa Determination

  • Preparation of Solutions:

    • Prepare a stock solution of 4-tert-butyl-3-fluorophenol in a suitable solvent like methanol (e.g., 10⁻² M).[12]

    • Prepare a series of buffer solutions spanning a pH range around the expected pKa (e.g., from pH 8 to 12).

    • For each measurement, add a small, constant volume of the stock solution to a larger, known volume of each buffer solution to achieve the final desired concentration (e.g., 10⁻⁴ M).[12]

  • Spectroscopic Measurement:

    • Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (A_HA).[6]

    • Record the spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (A_A-).[6]

    • Identify the analytical wavelength (λ_max) where the difference between the absorbance of the protonated and deprotonated forms is maximal.

    • Measure the absorbance of the compound in each of the buffer solutions at this single analytical wavelength.

  • Data Analysis and Calculation:

    • Plot the measured absorbance at the analytical wavelength against the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, where the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_A- - A) / (A - A_HA)] where A is the absorbance at a given pH.

    • The final pKa is the average of the values calculated across the buffered pH range.

pKa_Determination cluster_prep Solution Preparation cluster_measure UV-Vis Measurement cluster_analysis Data Analysis A Prepare Stock Solution C Dilute Stock into Buffers A->C B Prepare Buffer Series (e.g., pH 8-12) B->C F Measure Absorbance vs. pH at λ C->F D Scan Spectra at Low & High pH E Identify Analytical λ D->E E->F G Plot Absorbance vs. pH F->G H Determine Inflection Point G->H I pKa = pH at Inflection H->I

Caption: Spectrophotometric Workflow for Experimental pKa Determination.

Section 4: Safety and Handling

While specific toxicity data for 4-tert-butyl-3-fluorophenol is not available, prudent laboratory practice dictates handling it with the same precautions as related phenolic compounds. Both 4-tert-butylphenol and 3-fluorophenol are classified as hazardous.

  • Skin and Eye Contact: Phenols can cause severe skin irritation and eye damage.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves.[14][16]

  • Inhalation: Avoid breathing dust.[16] Operations should be conducted in a well-ventilated area or under a chemical fume hood.[13][14]

  • Ingestion: Do not eat, drink, or smoke when handling this chemical.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[13][14]

In case of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[13][14]

Conclusion

4-Tert-butyl-3-fluorophenol represents a molecule with significant potential, bridging the gap between a common industrial monomer and a functionally enhanced fluorinated derivative. This guide has established its foundational molecular properties and provided a predictive framework for its key physicochemical characteristics based on a comparative analysis with 4-tert-butylphenol. The detailed, self-validating experimental protocols outlined herein provide the necessary tools for researchers to empirically verify these predictions and build a robust data package essential for applications ranging from polymer science to drug discovery.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • thinkSRS.com.
  • Scribd. Solubility Testing of Organic Compounds | PDF.
  • MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • Collection of Czechoslovak Chemical Communications. (2002).
  • Unknown Source.
  • MDPI. (2022).
  • University of Calgary.
  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples 2026.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
  • Journal of the American Chemical Society. (2002).
  • Scribd.
  • Unknown Source. Lab Experiment 2: Determining the pKa of o-nitrophenol.
  • Mettler Toledo.
  • Westlab. (2023). Measuring the Melting Point.
  • SSERC.
  • Thermo Fisher Scientific. (2010).
  • Spectrum Chemical. (2019).
  • The Good Scents Company. 4-tert-butyl phenol, 98-54-4.
  • Thermo Fisher Scientific. (2010).
  • Loba Chemie. (2016). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS.
  • Wikipedia. 4-tert-Butylphenol.
  • PubChemLite. 4-tert-butyl-3-fluorophenol (C10H13FO).
  • Vinati Organics Limited. (2022).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).

Sources

Exploratory

The Biological Activity of Fluorinated Tert-Butylphenols: Mechanistic Insights into RXR Agonism and Dual COX-2/5-LOX Inhibition

Target Audience: Research Scientists, Medicinal Chemists, and Toxicologists Document Type: Technical Whitepaper Executive Summary Fluorinated tert-butylphenols represent a highly versatile, yet biologically complex, clas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Toxicologists Document Type: Technical Whitepaper

Executive Summary

Fluorinated tert-butylphenols represent a highly versatile, yet biologically complex, class of compounds in modern chemical biology. Historically leveraged as privileged scaffolds in drug discovery for their potent antioxidant and anti-inflammatory properties, recent high-throughput toxicological screenings have unveiled a secondary, unintended biological role: potent endocrine disruption via Retinoid X Receptor (RXR) agonism.

As a Senior Application Scientist navigating both therapeutic development and environmental toxicology, I have structured this whitepaper to deconstruct the dual nature of these molecules. We will explore the structure-activity relationship (SAR) causality behind their design, detail the self-validating experimental protocols used to evaluate their efficacy, and map the signaling pathways that dictate their biological fate.

Structural Pharmacology: The Synergy of Sterics and Electronegativity

The biological activity of fluorinated tert-butylphenols is driven by the precise interplay between the bulky tert-butyl groups and the highly electronegative fluorine atom(s).

  • The Tert-Butyl Motif (Steric Shielding): The presence of bulky tert-butyl groups—typically at the 2 and 6 positions (ortho to the phenol hydroxyl)—provides intense steric hindrance. This shielding stabilizes the phenoxy radical, preventing rapid dimerization or degradation, which is the foundational mechanism for their radical-scavenging (antioxidant) capabilities [1]. Furthermore, this bulkiness prevents rapid Phase II metabolism (glucuronidation and sulfation) of the phenolic OH, drastically increasing the molecule's biological half-life.

  • Fluorination (Metabolic and Electronic Modulation): The strategic insertion of fluorine (often at the para position or on an adjacent heterocyclic ring) serves multiple purposes. The high C–F bond energy (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidation at metabolically labile sites. Additionally, fluorine's electron-withdrawing nature lowers the pKa of the phenolic hydroxyl group, altering its hydrogen-bond donor capacity and optimizing the molecule's lipophilicity (LogP) for cellular membrane permeation [2].

Therapeutic Application: Dual COX-2 and 5-LOX Inhibition

The arachidonic acid (AA) cascade is a primary driver of inflammation, bifurcating into the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Traditional NSAIDs selectively target COX-2, which can shunt AA metabolism toward the 5-LOX pathway, leading to an overproduction of leukotrienes (causing gastrointestinal toxicity and bronchoconstriction).

Fluorinated di-tert-butylphenols are engineered to act as dual COX-2/5-LOX inhibitors . The tert-butylphenol moiety reduces the Fe³⁺ at the active site of 5-LOX to its inactive Fe²⁺ state, while the fluorinated heterocyclic tail binds selectively within the COX-2 hydrophobic channel [3].

Quantitative SAR Data Summary

The following table summarizes the representative inhibitory profiles of standard inhibitors versus optimized fluorinated tert-butylphenol derivatives, highlighting the shift toward dual-target efficacy.

Compound ClassCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Mechanism
Celecoxib (Standard)0.05 ± 0.01> 50.0> 300Selective COX-2 Blockade
Zileuton (Standard)> 50.00.64 ± 0.06N/ASelective 5-LOX Blockade
PD164387 (Non-fluorinated di-tert-butylphenol)0.14 ± 0.022.10 ± 0.15~ 714Dual Inhibition [4]
Fluorinated Di-tert-butylphenol Hybrid 0.03 ± 0.01 0.54 ± 0.05 > 1000 Optimized Dual Inhibition [3]
Pathway Visualization

COX_LOX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Prostaglandin Synthase) AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme (Lipoxygenase) AA->LOX5 Lipoxygenation PGs Prostaglandins (PGE2) (Inflammation / Pain) COX2->PGs Synthesis LTs Leukotrienes (LTB4) (Edema / GI Toxicity) LOX5->LTs Synthesis Inhibitor Fluorinated Tert-Butylphenol (Dual Inhibitor) Inhibitor->COX2 Blocks Active Site Inhibitor->LOX5 Reduces Fe3+ to Fe2+

Caption: Arachidonic Acid pathway demonstrating the dual blockade mechanism of fluorinated tert-butylphenols.

Experimental Protocol: In Vitro COX-2/5-LOX Enzyme Inhibition Assay

To establish causality and ensure a self-validating system, this protocol utilizes purified recombinant enzymes to isolate direct target engagement from cellular uptake variables.

  • Reagent Preparation: Prepare 10 mM stock solutions of the fluorinated tert-butylphenol in LC-MS grade DMSO. Dilute serially to create a 10-point concentration curve (0.1 nM to 10 µM).

  • COX-2 Assay Assembly: In a 96-well plate, combine 10 µL of recombinant human COX-2 (in Tris-HCl buffer, pH 8.0, containing 5 mM EDTA and 2 mM phenol) with 10 µL of the test compound.

  • 5-LOX Assay Assembly: In a separate plate, combine 10 µL of human recombinant 5-LOX (in PBS, pH 7.4, with 2 mM ATP and 2 mM CaCl₂) with 10 µL of the test compound.

  • Self-Validation Controls: Include Celecoxib (COX-2 positive control), Zileuton (5-LOX positive control), and a 1% DMSO vehicle control in both plates. Rationale: This ensures the dynamic range of the assay is functioning and normalizes baseline enzyme activity.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to all wells. Incubate at 37°C for 10 minutes.

  • Termination & Quantification: Quench the reaction with 1M HCl. Quantify PGE₂ (for COX-2) and LTB₄ (for 5-LOX) using competitive ELISA. Calculate IC₅₀ values via non-linear regression analysis.

Toxicological Profile: RXR Agonism and Endocrine Disruption

While the anti-inflammatory properties of these compounds are highly desirable, recent in silico to in vivo screenings have identified a critical toxicological liability. In 2025, researchers demonstrated that tert-butylphenols—including fluorinated derivatives often used in food contact materials—act as potent Retinoid X Receptor (RXR) agonists[5].

Mechanistic Causality: The RXR is a master transcriptional regulator that forms heterodimers with other nuclear receptors (e.g., PPAR, TR, VDR). Molecular docking studies reveal that the bulky tert-butyl group at the C4 position of the phenol ring exhibits near-perfect steric complementarity with the hydrophobic ligand-binding domain (LBD) of RXRα [5]. Fluorination further enhances this binding affinity through complementary hydrophobic interactions with leucine and isoleucine residues in the binding pocket [6]. Activation of RXR by these compounds inappropriately potentiates thyroid hormone (TH) action, leading to endocrine disruption at nanomolar concentrations.

Pathway Visualization

RXR_Pathway Ligand Fluorinated Tert-Butylphenol RXR RXR Monomer (Ligand Binding Domain) Ligand->RXR Binds C4 Pocket Heterodimer RXR-TR / RXR-PPAR Heterodimer Complex RXR->Heterodimer Recruits Partner DNA Hormone Response Elements (DNA Binding) Heterodimer->DNA Binds Promoters Transcription Altered Gene Transcription (Endocrine Disruption) DNA->Transcription Aberrant Activation

Caption: RXR activation pathway illustrating how tert-butylphenols trigger aberrant gene transcription.

Experimental Protocol: High-Throughput Tox21 RXR Transactivation Assay

To evaluate the endocrine-disrupting potential of novel fluorinated analogs, a cell-based reporter assay must be utilized.

  • Cell Culture Preparation: Seed HEK293T cells stably transfected with a UAS-luciferase reporter gene and a GAL4-RXRα-LBD fusion construct into 384-well white clear-bottom plates at 10,000 cells/well.

  • Compound Dosing: Treat cells with the fluorinated tert-butylphenol library (0.1 nM to 100 µM).

  • Self-Validation Controls:

    • Positive Control: 9-cis-retinoic acid (natural RXR ligand) to define 100% transactivation.

    • Orthogonal Viability Check: Run a parallel plate using CellTiter-Glo® (ATP quantification). Rationale: If a compound shows a drop in luminescence at high concentrations, the viability data proves whether this is true antagonism or simply compound-induced cytotoxicity.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add ONE-Glo™ Luciferase Assay System reagent. Read luminescence on a multi-mode microplate reader. Calculate the AC₅₀ (concentration of 50% maximal activity) to determine the compound's obesogenic/endocrine-disrupting potency [5].

Conclusion

Fluorinated tert-butylphenols are a double-edged sword in chemical biology. The strategic placement of tert-butyl and fluoro groups yields exceptionally potent dual COX-2/5-LOX inhibitors, offering a pathway to powerful anti-inflammatory therapeutics devoid of traditional NSAID gastrointestinal toxicity. However, the exact steric bulk and lipophilicity that make them excellent enzyme inhibitors also make them potent RXR agonists, posing significant endocrine disruption risks. Future drug design must employ rigorous, multi-parametric optimization to decouple the anti-inflammatory pharmacophore from the RXR ligand-binding domain geometry.

References

  • MDPI: Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. (2012).[Link]

  • NIH PMC: Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions. (2020).[Link]

  • MDPI: Recent Advances in Dual COX/LOX Inhibitor Design: Establishing “The Rule of Four for Inflammation”. (2024).[Link]

  • ChEMBL / EMBL-EBI: Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. (1999).[Link]

  • Nature Scientific Reports: An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials. (2025).[Link]

  • Food Packaging Forum: Widely used plastic chemicals activate retinoid-X-receptor, scientists find. (2025).[Link]

Foundational

A Framework for the Toxicological Assessment of Novel Phenolic Compounds: The Case of 4-Tert-butyl-3-fluorophenol

Abstract The continuous evolution of chemical synthesis necessitates a robust and systematic framework for evaluating the toxicological profile of novel chemical entities before they can be considered for pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The continuous evolution of chemical synthesis necessitates a robust and systematic framework for evaluating the toxicological profile of novel chemical entities before they can be considered for pharmaceutical or industrial applications. This guide outlines a comprehensive, multi-tiered strategy for establishing the toxicology profile of a novel compound, using the hypothetical case of 4-Tert-butyl-3-fluorophenol. As specific toxicological data for this compound is not publicly available, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the requisite methodologies and logical processes involved in such an assessment. The framework integrates in silico prediction, in vitro assays, and in vivo studies, adhering to international guidelines to ensure scientific integrity and regulatory acceptance. The narrative emphasizes the causality behind experimental choices, providing a self-validating system for risk assessment, from initial physicochemical characterization to detailed studies on systemic toxicity, genotoxicity, and reproductive effects.

Introduction: The Imperative for a Structured Toxicological Evaluation

4-Tert-butyl-3-fluorophenol is a substituted aromatic compound. Its structure, featuring a bulky tert-butyl group and an electron-withdrawing fluorine atom on a phenol ring, suggests potential applications in materials science or as a building block in medicinal chemistry. The fluorine substitution, for instance, is a common strategy in drug design to enhance metabolic stability or binding affinity.[1][2] However, these same structural features can also confer toxicological properties. The phenolic hydroxyl, the aromatic ring, and the C-F bond can all undergo metabolic transformations, potentially leading to reactive metabolites.[3][4]

Given the absence of established toxicological data, a de novo assessment is required. This process is not merely a checklist of assays but a logical, tiered investigation designed to build a comprehensive safety profile. The internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) provide a standardized framework for these studies, ensuring data quality and mutual acceptance across different regulatory bodies.[5][6] This guide will detail the critical steps in this process, explaining the rationale for each stage of the investigation.

Tier 1: Foundational Assessment - In Silico and Physicochemical Analysis

The initial phase of toxicological assessment begins long before any biological material is used. This foundational tier focuses on predicting potential liabilities based on the molecule's structure and inherent chemical properties.

In Silico (Computational) Toxicology

Before embarking on costly and time-consuming experimental studies, computational models can provide valuable, early-stage predictions of toxicity.[7] These tools use existing toxicological data from vast chemical libraries to identify potential hazards based on structural similarities.

  • Rationale: In silico screening is a cost-effective method to flag potential issues like mutagenicity, carcinogenicity, or reproductive toxicity early in development, allowing for prioritization of resources.[8] It helps in designing subsequent experimental studies more efficiently.

  • Methodology:

    • Obtain the Simplified Molecular Input Line Entry System (SMILES) or other chemical structure file for 4-Tert-butyl-3-fluorophenol.

    • Utilize predictive toxicology software platforms such as DEREK (Deductive Estimate of Risk from Existing Knowledge) or TOPKAT (Toxicity Prediction by Komputer Assisted Technology).[9][10][11]

    • These programs compare the chemical structure against a knowledge base of structural alerts (toxicophores) associated with specific toxic endpoints.

    • Analyze the output for alerts related to mutagenicity (e.g., aromatic amines, epoxides), carcinogenicity, skin sensitization, and other endpoints. For a substituted phenol, the software would assess alerts related to the phenol group itself and any predicted metabolites.[12]

Physicochemical Characterization

The physical and chemical properties of a compound govern its behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[13]

  • Rationale: Understanding these properties is crucial for designing relevant biological assays and for interpreting the resulting data. For example, a compound's solubility will dictate how it is formulated for in vitro and in vivo studies, while its lipophilicity (LogP) will predict its likelihood of crossing cell membranes and accumulating in fatty tissues.

  • Key Parameters & Experimental Protocols:

PropertySignificance for ToxicologyStandard Experimental Protocol
Solubility Determines bioavailability and dictates formulation for assays. Poor solubility can lead to false negatives in in vitro tests.Method: OECD Guideline 105 (Water Solubility). A saturated solution is prepared and the concentration of the dissolved substance is measured by a suitable analytical method (e.g., HPLC-UV).
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity, membrane permeability, and potential for bioaccumulation.Method: OECD Guideline 107 (Partition Coefficient). The compound is partitioned between n-octanol and water, and the concentration in each phase is determined to calculate the ratio.
pKa (Acid Dissociation Constant) Determines the ionization state at physiological pH, affecting absorption, protein binding, and interaction with targets.Method: OECD Guideline 112 (Dissociation Constants in Water). Typically determined by potentiometric titration or spectrophotometry.

Tier 2: In Vitro Assessment - Mechanistic Insights without Animal Testing

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically preferable alternatives to animal testing for initial safety screening.[14][15] They offer crucial insights into a compound's potential to cause cellular damage and genetic mutations.

Genotoxicity Assessment

Genotoxicity assays are designed to detect agents that can damage DNA, a key event in carcinogenesis. Regulatory agencies mandate a standard battery of tests to assess this risk.[16]

  • Rationale: Positive results in genotoxicity assays are a significant red flag in drug development and chemical safety assessment, often leading to the termination of a compound's development.

  • Core Assays & Protocols:

    • Bacterial Reverse Mutation Test (Ames Test) - OECD 471:

      • Principle: This test uses specialized strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively). It assesses whether the test chemical can cause a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the amino acid.[17][18]

      • Protocol Outline:

        • Select at least five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

        • Perform the assay both with and without an external metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.[18]

        • Expose the bacteria to a range of concentrations of 4-Tert-butyl-3-fluorophenol using either the plate incorporation or pre-incubation method.[19]

        • After incubation for 48-72 hours, count the number of revertant colonies.

        • A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[16]

    • In Vitro Mammalian Cell Micronucleus Test - OECD 487:

      • Principle: This assay detects damage to chromosomes.[20] It identifies small nuclei (micronuclei) in the cytoplasm of cells that have completed division. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis, indicating clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[21]

      • Protocol Outline:

        • Select a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).[21]

        • Expose the cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation, for a defined period.[22]

        • A cytotoxicity assay is performed first to determine the appropriate concentration range.

        • After exposure, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have undergone one division.

        • Harvest, fix, and stain the cells.

        • Score the frequency of micronuclei in binucleated cells using microscopy. A significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.[23]

Cytotoxicity Assays
  • Rationale: Determining the concentration at which a compound becomes toxic to cells is fundamental. It establishes a dose range for more complex assays (like genotoxicity) and provides a baseline measure of potency.[24]

  • Common Protocols:

    • MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis. An increase in LDH activity in the supernatant is a marker of cytotoxicity.

Tier 3: Toxicokinetics (ADME) - The Compound's Journey Through the Body

Toxicokinetics describes what the body does to a chemical—its Absorption, Distribution, Metabolism, and Excretion (ADME).[25][26] Understanding these processes is critical for extrapolating data from in vitro assays and animal studies to predict human exposure and risk.[8][27]

  • Rationale: A compound is only toxic if it reaches its target site in a sufficient concentration for a sufficient duration. ADME studies characterize this exposure. For example, a compound that is poorly absorbed or rapidly metabolized and excreted may pose a lower risk than one that is well-absorbed and persists in the body.[26]

Hypothetical Metabolic Pathway for 4-Tert-butyl-3-fluorophenol

The metabolism of this compound would likely involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The fluorine atom may influence the metabolic profile, potentially blocking metabolism at the site of fluorination or altering the electronic properties of the ring.[1][4] Key potential pathways include:

  • Phase I: Cytochrome P450-mediated hydroxylation of the aromatic ring or oxidation of the tert-butyl group.

  • Phase II: Glucuronidation or sulfation of the phenolic hydroxyl group, which is a common and efficient detoxification pathway for phenols.

Metabolic Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) A 4-Tert-butyl-3-fluorophenol B Hydroxylated Metabolite (Ring Oxidation) A->B Hydroxylation C Oxidized Metabolite (t-Butyl Oxidation) A->C Oxidation D Glucuronide Conjugate A->D UGT enzymes E Sulfate Conjugate A->E SULT enzymes F Excretion (Urine/Bile) B->F C->F D->F E->F

Caption: Hypothetical metabolic pathways for 4-Tert-butyl-3-fluorophenol.

Tier 4: In Vivo Assessment - Systemic Toxicity Evaluation

If a compound shows a promising profile in vitro (i.e., non-genotoxic at reasonable concentrations), in vivo studies in animal models are conducted to understand its effects on a whole organism. These studies are performed under strict ethical guidelines and follow standardized protocols.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
  • Rationale: This study provides initial information on the toxicity of a single oral dose of the substance. It helps to classify the chemical by its relative toxicity and provides information for dose selection in subsequent repeated-dose studies.[28][29]

  • Protocol Outline:

    • The study uses a stepwise procedure, typically with 3 animals (usually female rats) per step.[30]

    • Dosing starts at one of the fixed levels (e.g., 5, 50, 300, or 2000 mg/kg).[31]

    • The outcome (mortality or survival) at one step determines the dose for the next step.

    • Animals are observed for up to 14 days for signs of toxicity, and a full necropsy is performed.

    • The result allows the substance to be classified into a specific toxicity category according to the Globally Harmonised System (GHS).[30]

Repeated Dose 28-Day Oral Toxicity Study - OECD 407
  • Rationale: This study provides information on the potential health hazards from repeated exposure over a longer period.[32] It helps to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.[33][34]

  • Protocol Outline:

    • The test substance is administered daily via oral gavage or in the diet to groups of rodents (typically rats) for 28 days.[35]

    • At least three dose levels and a control group are used, with at least 5 males and 5 females per group.[33]

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.[36]

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and key organs and tissues are weighed and examined histopathologically.[33]

Reproduction/Developmental Toxicity Screening Test - OECD 421
  • Rationale: This screening test provides initial information on potential effects on male and female reproductive performance and on the development of offspring.[37][38] It assesses functions such as gonadal function, mating behavior, conception, and early embryonic development.[39]

  • Protocol Outline:

    • The substance is administered to groups of male and female rats. Males are dosed for a minimum of four weeks (before and during mating), and females are dosed throughout the study (before mating, during pregnancy, and lactation).[40]

    • Endpoints include effects on mating, fertility, pregnancy duration, litter size, and pup survival and growth.[38]

    • At termination, a detailed histopathological examination of the reproductive organs is performed.[37]

Integrated Risk Assessment and Conclusion

The final step in establishing a toxicology profile is the integration of all data from the different tiers.

Toxicology Assessment Workflow start Novel Compound (4-Tert-butyl-3-fluorophenol) in_silico Tier 1: In Silico Prediction & Physicochemical Properties start->in_silico in_vitro Tier 2: In Vitro Assays (Genotoxicity, Cytotoxicity) in_silico->in_vitro adme Tier 3: Toxicokinetics (ADME) in_vitro->adme If promising profile stop STOP Development (Unacceptable Risk) in_vitro->stop If genotoxic/ highly cytotoxic in_vivo Tier 4: In Vivo Studies (Acute, Repeated Dose, Repro) adme->in_vivo risk_assessment Data Integration & Risk Assessment in_vivo->risk_assessment in_vivo->stop If severe toxicity at low doses risk_assessment->stop proceed PROCEED (Acceptable Safety Profile) risk_assessment->proceed

Caption: Integrated workflow for toxicological assessment of a novel chemical.

By synthesizing the results from computational predictions, cell-based assays, and animal studies, a comprehensive picture of the compound's potential hazard emerges. The NOAEL determined from the most sensitive endpoint in the most relevant species is used to establish a safe starting dose for potential human exposure. This structured, evidence-based approach ensures that decisions regarding the future development of a compound like 4-Tert-butyl-3-fluorophenol are founded on robust scientific data, prioritizing human health and safety.

References

  • OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • OECD (1995), Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Xenometrix (n.d.), In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. URL: [Link]

  • Labcorp (n.d.), OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. URL: [Link]

  • Charles River Laboratories (n.d.), OECD 421: Reproduction/developmental toxicity screening test. URL: [Link]

  • Charles River Laboratories (n.d.), OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). URL: [Link]

  • OECD iLibrary (n.d.), Test No. 421: Reproduction/Developmental Toxicity Screening Test. URL: [Link]

  • SlideShare (2018), 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. URL: [Link]

  • OECD iLibrary (n.d.), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. URL: [Link]

  • OECD iLibrary (n.d.), Test No. 421: Reproduction/Developmental Toxicity Screening Test. URL: [Link]

  • ResearchGate (2021), OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. URL: [Link]

  • Vipragen (n.d.), In Vitro Micronucleus Test (OECD 487, ICH S2R1). URL: [Link]

  • IVAMI (n.d.), Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). URL: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive (2021), Toxicokinetics an essential tool in drug discovery: A review article. URL: [Link]

  • Charles River Laboratories (n.d.), Mammalian Cell In Vitro Micronucleus Assay. URL: [Link]

  • OECD iLibrary (n.d.), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. URL: [Link]

  • National Institute of Biologicals (n.d.), Bacterial Reverse Mutation Assay or Ames assay (OECD 471). URL: [Link]

  • Journal of Ethnic Foods (2019), 28-day repeated oral dose toxicity study of an aqueous extract of Gryllus bimaculatus in sprague-dawley rat. URL: [Link]

  • IVAMI (n.d.), Acute oral toxicity test (OECD 423: 2001); (EPA); (OPPTS 870.1100: 2002). URL: [Link]

  • ECHA (2017), Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. URL: [Link]

  • National Toxicology Program (2001), OECD Test Guideline 423. URL: [Link]

  • OECD (n.d.), Guidelines for the Testing of Chemicals. URL: [Link]

  • Toxicology (2024), ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. URL: [Link]

  • Study Report (n.d.), FINAL REPORT Acute oral toxicity study in rats. URL: [Link]

  • TTS Laboratuvar Hizmetleri (n.d.), AMES Test (OECD 471). URL: [Link]

  • Tox Lab (n.d.), Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). URL: [Link]

  • National Toxicology Program (n.d.), OECD Test Guideline 425. URL: [Link]

  • Wikipedia (n.d.), OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Biotechfarm (n.d.), ADME Tox Studies: Shaping Drug Development Pathways. URL: [Link]

  • Vivotecnia (n.d.), Ames Test - Confirmatory test included - OECD 471. URL: [Link]

  • Eurofins Australia (2024), The Ames Test or Bacterial Reverse Mutation Test. URL: [Link]

  • OECD (2001), 420 | oecd guideline for testing of chemicals. URL: [Link]

  • IONTOX (2023), Importance of ADME and Toxicology Studies in Drug Discovery. URL: [Link]

  • National Library of Medicine (2017), Application of TOPKAT and TEST software in prediction of chemical toxicity. URL: [Link]

  • Longdom Publishing (n.d.), The Role of Toxicokinetics in Drug Development and Safety Assessm. URL: [Link]

  • Mutagenesis (2002), Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. URL: [Link]

  • Toxys (2024), New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. URL: [Link]

  • Annual Review of Pharmacology and Toxicology (1998), METABOLISM OF FLUORINE-CONTAINING DRUGS. URL: [Link]

  • Drug Discovery World (2019), The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. URL: [Link]

  • ResearchGate (n.d.), Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. URL: [Link]

  • Schrödinger (n.d.), Predictive Toxicology. URL: [Link]

  • Charles River Laboratories (n.d.), In Vitro Toxicology Testing. URL: [Link]

  • ACS Publications (2022), On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. URL: [Link]

  • Taylor & Francis Online (2008), The role of fluorine in medicinal chemistry. URL: [Link]

  • National Library of Medicine (2019), The Dark Side of Fluorine. URL: [Link]

  • ACS Publications (2021), Metabolism and Toxicity of Fluorine Compounds. URL: [Link]

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Exploratory

"spectroscopic data (NMR, IR, MS) of 4-Tert-butyl-3-fluorophenol"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Tert-butyl-3-fluorophenol This document serves as a comprehensive technical guide to the spectroscopic profile of 4-tert-butyl-3-fluorophenol. As dir...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Tert-butyl-3-fluorophenol

This document serves as a comprehensive technical guide to the spectroscopic profile of 4-tert-butyl-3-fluorophenol. As direct experimental spectra for this specific compound are not widely published, this guide leverages foundational spectroscopic principles and extensive data from structural analogs to provide a robust, predictive analysis. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this molecule and similar substituted phenols using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

4-tert-butyl-3-fluorophenol (C₁₀H₁₃FO) is a polysubstituted phenol. Its spectroscopic character is dictated by the interplay of three key structural features: the hydroxyl group (-OH), the bulky tert-butyl group, and the highly electronegative fluorine atom. The ortho-position of the fluorine relative to the hydroxyl group and meta-position relative to the tert-butyl group creates a unique electronic environment and distinct coupling patterns that are instrumental for its unambiguous identification.

Caption: Molecular structure of 4-tert-butyl-3-fluorophenol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of 4-tert-butyl-3-fluorophenol. The analysis is divided into ¹H and ¹³C NMR.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the hydroxyl, aromatic, and tert-butyl protons. The chemical shifts and coupling patterns can be predicted by starting with the known spectrum of the parent compound, 4-tert-butylphenol[1][2], and introducing the effects of the fluorine substituent.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 4-tert-butyl-3-fluorophenol in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Record the spectrum on a 300 MHz or higher spectrometer at 298 K. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

Predicted Spectral Data:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH ₃)₃~1.31singlet (s)-9H
-OH 4.5 - 5.5broad singlet (br s)-1H
H-6~6.75doublet (d)J(H6-H5) ≈ 8.51H
H-5~7.15doublet of doublets (dd)J(H5-H6) ≈ 8.5, J(H5-F) ≈ 4.01H
H-2~7.25doublet (d)J(H2-F) ≈ 10.01H

Interpretation and Causality:

  • Tert-butyl Protons (H-9): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.31 ppm, consistent with the signal in 4-tert-butylphenol.

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • Aromatic Protons (H-2, H-5, H-6): The introduction of fluorine at C-3 breaks the symmetry of the aromatic ring seen in 4-tert-butylphenol.

    • H-2: This proton is ortho to the fluorine, leading to a large ³J(H-F) coupling, and meta to the tert-butyl group. It is expected to appear as a doublet.

    • H-5: This proton is meta to the fluorine, resulting in a smaller ⁴J(H-F) coupling. It is also coupled to H-6 (³J(H-H)), giving rise to a doublet of doublets.

    • H-6: This proton is coupled only to H-5 (³J(H-H)) and is expected to be a doublet. The electron-donating hydroxyl group will shield this proton, shifting it upfield relative to the others.

¹³C NMR Spectroscopy: The Fluorine Fingerprint

The ¹³C NMR spectrum provides critical information on the carbon skeleton and is particularly useful for confirming the position of the fluorine atom due to characteristic carbon-fluorine (C-F) coupling.

Experimental Protocol:

  • Sample and Solvent: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record the spectrum on a 75 MHz or higher spectrometer. A proton-decoupled sequence is standard. A sufficient number of scans (e.g., >512) is required due to the low natural abundance of ¹³C.

Predicted Spectral Data:

Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F coupling)Coupling Constant (JCF, Hz)
-C(C H₃)₃~31.5doublet (d)⁵JCF ≈ 1-2
-C (CH₃)₃~34.1doublet (d)⁴JCF ≈ 3-4
C-6~116.0singlet (s)-
C-2~118.0doublet (d)²JCF ≈ 20-25
C-5~127.0doublet (d)³JCF ≈ 5-8
C-4~144.0doublet (d)³JCF ≈ 5-8
C-1~152.0singlet (s)-
C-3~155.0doublet (d)¹JCF ≈ 240-250

Interpretation and Causality:

  • C-3 (Fluorine-bearing Carbon): This carbon will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, which is a definitive indicator of a direct C-F bond. It will also be significantly deshielded due to the electronegativity of fluorine.

  • C-2 and C-4 (Ortho Carbons): These carbons, adjacent to the C-F bond, will show a two-bond coupling (²JCF) in the range of 20-25 Hz.

  • C-5 and Quaternary Tert-butyl Carbon (Meta Carbons): These carbons will display smaller three-bond couplings (³JCF).

  • Tert-butyl Methyl Carbons: A very small five-bond coupling (⁵JCF) might be observable with high resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, C-H, C=C, C-O, and C-F bonds.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200 - 3600O-H stretch (hydrogen-bonded)Strong, Broad
2960 - 2870C-H stretch (aliphatic, tert-butyl)Strong
1500 - 1600C=C stretch (aromatic ring)Medium-Strong
~1250C-O stretch (phenol)Strong
1150 - 1300C-F stretchStrong

Interpretation and Causality:

  • O-H Stretch: A prominent broad band in the 3200-3600 cm⁻¹ region is the hallmark of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.

  • C-H Stretches: Strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the tert-butyl group. Weaker absorptions above 3000 cm⁻¹ for the aromatic C-H bonds may also be present.

  • C-F Stretch: A strong absorption band is expected for the C-F stretch. This vibration is often coupled with other ring vibrations, appearing in the fingerprint region between 1150 and 1300 cm⁻¹[3][4]. Its high intensity is due to the large dipole moment change during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol:

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Employ standard Electron Impact (EI) ionization at 70 eV.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion and key fragment ions.

Predicted Mass Spectrum Data:

m/zProposed FragmentFormulaComments
168[M]⁺[C₁₀H₁₃FO]⁺Molecular Ion
153[M - CH₃]⁺[C₉H₁₀FO]⁺Major fragment, loss of a methyl radical
125[C₈H₆FO]⁺[C₈H₆FO]⁺Loss of CO from the m/z 153 fragment
112[M - C₄H₈]⁺[C₆H₅FO]⁺Loss of isobutene from the molecular ion

Interpretation and Fragmentation Pathway: The fragmentation of 4-tert-butyl-3-fluorophenol is predicted to be dominated by cleavages associated with the tert-butyl group, a well-established pattern for such compounds.

  • Molecular Ion (m/z 168): The molecular ion peak should be clearly visible.

  • Loss of Methyl (M-15, m/z 153): The most characteristic initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group. This results in a highly stable, resonance-stabilized secondary carbocation at m/z 153, which is often the base peak in the spectrum.

  • Loss of Isobutene (M-56, m/z 112): A McLafferty-like rearrangement can lead to the elimination of a neutral isobutene molecule, resulting in a fragment corresponding to 3-fluorophenol at m/z 112.

fragmentation M [C₁₀H₁₃FO]⁺˙ m/z = 168 M15 [M - CH₃]⁺ m/z = 153 (Base Peak) M->M15 - •CH₃ M56 [M - C₄H₈]⁺˙ m/z = 112 M->M56 - C₄H₈

Caption: Predicted primary fragmentation pathways for 4-tert-butyl-3-fluorophenol in EI-MS.

Conclusion

The structural elucidation of 4-tert-butyl-3-fluorophenol relies on a synergistic interpretation of NMR, IR, and MS data. The key identifying features are:

  • ¹H NMR: Three distinct aromatic signals with characteristic H-F and H-H coupling patterns.

  • ¹³C NMR: A large one-bond C-F coupling constant (~240-250 Hz) for the carbon directly attached to fluorine.

  • IR: A strong, broad O-H stretch and a strong C-F stretch in the fingerprint region.

  • MS: A molecular ion at m/z 168 and a base peak at m/z 153, corresponding to the loss of a methyl group.

This guide provides a robust framework for the predictive identification and characterization of 4-tert-butyl-3-fluorophenol, demonstrating how a deep understanding of spectroscopic principles can be applied even in the absence of published reference spectra.

References

  • Bienvenu, J., Hérault, J., & Pélinski, L. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1466-1478. Available at: [Link]

  • PubChemLite. (n.d.). 4-tert-butyl-3-fluorophenol (C10H13FO). Retrieved from [Link]

  • Takemoto, I., & Yamasaki, K. (1990). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 54(10), 2743-2744. Available at: [Link]

  • Bienvenu, J., Hérault, J., & Pélinski, L. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. ElectronicsAndBooks. Available at: [Link]

  • SpectraBase. (n.d.). 4-Tert-butylphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Synthesis of p-tert.-butyl phenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol, 98-54-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, p-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols (EP 0188848 A1). Retrieved from [Link]

  • mzCloud. (2016). 4 tert butylphenol. Retrieved from [Link]

  • Stock, M., et al. (2022). Hydration dynamics and IR spectroscopy of 4-fluorophenol. Physical Chemistry Chemical Physics, 24(30), 18076-18090. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Two-Step Synthesis of 4-Fluorophenols from 4-tert-Butylphenol Precursors

Introduction: Strategic Synthesis of Fluorinated Phenols 4-Fluorophenols are indispensable building blocks in modern chemistry, serving as key precursors for a multitude of biologically active compounds in the pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Fluorinated Phenols

4-Fluorophenols are indispensable building blocks in modern chemistry, serving as key precursors for a multitude of biologically active compounds in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability.

However, the direct electrophilic fluorination of phenol presents a significant regioselectivity challenge, typically yielding a mixture of 2- and 4-fluorophenols, which are difficult to separate due to their similar physical properties.[1][2] To circumvent this, a more strategic approach is required. This guide details a robust and efficient two-step method that utilizes 4-tert-butylphenol as a starting material. The bulky tert-butyl group serves as a removable para-directing group, ensuring high regioselectivity for the fluorination step. This is followed by a clean, acid-catalyzed dealkylation to yield the desired 4-fluorophenol with high purity.[1]

This protocol provides a field-proven methodology, explains the underlying chemical principles, and offers practical guidance for researchers, scientists, and drug development professionals.

Principle of the Method

The synthesis is executed in two distinct stages, leveraging the tert-butyl group as a positional protecting group that is subsequently eliminated.

  • Oxidative Fluorination: The starting material, 4-tert-butylphenol, undergoes an oxidative fluorination reaction. An electrophilic fluorine source in conjunction with an oxidizing agent converts the phenol into a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate.[1] This key step installs the fluorine atom at the desired C4 position.

  • Acid-Catalyzed Aromatization (De-tert-butylation): The fluorinated dienone intermediate is subjected to strong acid. This treatment catalyzes the elimination of the tert-butyl group as isobutene gas, leading to the aromatization of the ring and the formation of the final 4-fluorophenol product.[1][3]

Reaction Mechanism

The overall transformation relies on a sequence of electrophilic attack and acid-catalyzed elimination. The causality behind this pathway is visualized below.

G cluster_0 Step 1: Oxidative Fluorination cluster_1 Step 2: Acid-Catalyzed Aromatization Start 4-tert-Butylphenol Intermediate1 4-tert-Butyl-4-fluorocyclohexa- 2,5-dien-1-one Start->Intermediate1 [Bis(trifluoroacetoxy)iodo]benzene (PIFA) Triethylamine tris(hydrofluoride) (Et3N-3HF) Electrophilic Attack & Oxidation Product 4-Fluorophenol Intermediate1->Product Trifluoroacetic Acid (TFA) or HCl Protonation & Elimination Byproduct Isobutene (gas) Product->Byproduct Loss of t-Bu group

Caption: Reaction mechanism for the two-step synthesis of 4-fluorophenol.

The first step involves an oxidative fluorination where the hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene, facilitates the electrophilic addition of fluoride from triethylamine tris(hydrofluoride) to the C4 position bearing the tert-butyl group, forming the dienone intermediate.[1] In the second step, the carbonyl oxygen of the dienone is protonated by a strong acid. This activation facilitates the departure of the stable tert-butyl cation, which rapidly deprotonates to form isobutene gas. The concurrent electronic rearrangement restores the aromaticity of the ring, yielding the 4-fluorophenol.[1]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Overall Experimental Workflow

The logical flow from starting material to final, purified product is outlined below.

G cluster_workflow Synthetic Workflow A Reaction Setup: 4-tert-Butylphenol + Reagents B Step 1: Oxidative Fluorination A->B C Work-up & Isolation of Dienone Intermediate B->C D Step 2: Acid-Catalyzed Aromatization C->D E Final Work-up & Neutralization D->E F Purification: Distillation or Chromatography E->F G Final Product: 4-Fluorophenol F->G

Caption: High-level experimental workflow for the synthesis.

Protocol 1: Synthesis of 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one (Intermediate)

Materials & Reagents

ReagentFormulaMW ( g/mol )Typical SupplierNotes
4-tert-ButylphenolC₁₀H₁₄O150.22Sigma-AldrichEnsure >99% purity.
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)C₁₀H₅F₆IO₄430.04Acros OrganicsPotent oxidizer. Handle with care.
Triethylamine tris(hydrofluoride)(C₂H₅)₃N·3HF161.22Alfa AesarCorrosive and toxic. Handle with extreme care in a fume hood.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher ScientificUse a dry solvent to prevent unwanted side reactions.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Lab-preparedFor quenching and neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37J.T. BakerFor drying the organic layer.

Procedure

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.50 g, 10 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, carefully add triethylamine tris(hydrofluoride) (1.77 g, 11 mmol, 1.1 eq) to the solution.

  • In one portion, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (4.73 g, 11 mmol, 1.1 eq). The solution may develop a color.

  • Reaction Execution: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to quench the reaction.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, is typically a yellowish oil and can be used in the next step without further purification.[1]

Protocol 2: Synthesis of 4-Fluorophenol via Aromatization

Materials & Reagents

ReagentFormulaMW ( g/mol )Typical SupplierNotes
Crude Dienone IntermediateC₁₀H₁₃FO168.21From Protocol 1
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02VWRHighly corrosive. Handle with care.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificFor extraction.
Saturated Sodium BicarbonateNaHCO₃84.01Lab-preparedFor neutralization.
Anhydrous Magnesium SulfateMgSO₄120.37J.T. BakerFor drying.

Procedure

  • Reaction Setup: Place the crude dienone intermediate from Protocol 1 into a 100 mL round-bottom flask with a magnetic stir bar.

  • Acid Treatment: Add trifluoroacetic acid (20 mL) to the flask. The reaction is typically slow but clean at room temperature.[1] Stir the mixture at room temperature. The evolution of isobutene gas may be observed.

  • Reaction Execution: Stir the reaction for 24 hours at room temperature. The reaction progress can be monitored by GC-MS to confirm the formation of 4-fluorophenol and the disappearance of the intermediate.

  • Work-up and Purification:

    • Slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the excess TFA.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Final Purification: The resulting crude 4-fluorophenol can be purified by vacuum distillation or column chromatography on silica gel to yield a white crystalline solid.[4]

Expected Results & Data

The two-step procedure is known to be efficient, with good overall yields.

StepReactantProductTypical YieldReaction TimeTemperatureReference
1. Oxidative Fluorination4-tert-ButylphenolDienone Intermediate~90-95%4.5 hours0°C to RT[1]
2. AromatizationDienone Intermediate4-Fluorophenol~85-90%24 hoursRT[1]

Product Characterization: The identity and purity of the final 4-fluorophenol product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; moisture in reagents/solvent; degradation of PIFA.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, high-purity PIFA. Extend the reaction time if TLC indicates the presence of starting material.
Incomplete Aromatization in Step 2 Insufficient acid strength or reaction time.Ensure the acid (TFA or HCl) is of appropriate concentration. Extend the reaction time. For faster conversion with HCl, using a 2.0 M solution in a sealed vessel at reflux may be necessary, though this requires specialized equipment.[1]
Formation of Side Products The primary side product in Step 2 can be the tert-butyl ether of 4-fluorophenol.This typically occurs with insufficient acid concentration or at lower temperatures when using HCl.[1] Using TFA at room temperature or a higher concentration of HCl (e.g., 2.0 M) minimizes this side reaction. The ether can be separated from the desired phenol by column chromatography.
Difficulty in Final Purification Residual starting material or phenol impurity.If the starting 4-tert-butylphenol was impure, the final product may contain phenol. Purification can be achieved via vacuum distillation or by reacting the crude product with phthalic anhydride, which selectively reacts with phenol, allowing for easier separation of pure 4-fluorophenol by distillation.[5][6]

Conclusion

The synthesis of 4-fluorophenols from 4-tert-butylphenols is a highly effective and regioselective strategy that overcomes the challenges associated with direct phenol fluorination. By employing the tert-butyl group as a transient directing and protecting group, this two-step method provides reliable access to valuable fluorinated building blocks. The protocols described herein are robust and scalable, making them suitable for applications in academic research and industrial drug development.

References

  • Oudeyer, S., et al. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1466-1478. [Link]

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482-11484. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Pharmaffiliates. [Link]

  • Prakash, G. K. S., et al. (2010). Electrophilic fluorination of electron-rich aromatics: Phenols, anisoles and phenolic esters. American Chemical Society National Meeting Book of Abstracts. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. organic-chemistry.org. [Link]

  • Lee, S. J., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Organic Letters, 19(17), 4572-4575. [Link]

  • Lee, S. J., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Publications. [Link]

  • Tsunoda, T., & Itagaki, M. (1985). Method of purifying 4-fluorophenol. U.S.
  • Tsunoda, T., & Itagaki, M. (1985). Process for purifying 4-fluorophenol.
  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). PhenoFluor™ Reagent Guide. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-fluorophenol. [Link]

  • Catalysts. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Burkart, M. D., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(25), 8743-8748. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Takemoto, I., & Yamasaki, K. (1991). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 55(5), 795-796. [Link]

  • Borodkin, G. I., et al. (2018). Promotional effect of ionic liquids in electrophilic fluorination of phenols. Arkivoc, 2018(2), 60-71. [Link]

  • ResearchGate. (n.d.). Fluorination of p-substituted phenols (1) with Selectfluor (2). [Link]

  • Kee, C. W., et al. (2024). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 15(1), 123-129. [Link]

  • Stroh, R., et al. (1979). Process for the dealkylation of tert.-alkyl substituted phenols. U.S.
  • ResearchGate. (n.d.). Deoxyfluorination of Phenols. [Link]

  • Meurs, H. H. H., & Sopher, D. W. (1986). Preparation of 4-fluorophenols. European Patent No. EP 0188848 B1. [Link]

  • ResearchGate. (n.d.). Xenon Difluoride Mediated Fluorodecarboxylations for the Syntheses of Di- and Trifluoromethoxyarenes. [Link]

  • Tius, M. A., & Kawakami, J. K. (1995). Mechanistic studies of fluorodecarboxylation with xenon difluoride. The Journal of Organic Chemistry, 60(12), 3848-3850. [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

  • Krasikova, R. N., et al. (2012). Synthesis of No-Carrier-Added 4-[18F]Fluorophenol from 4-Benzyloxyphenyl-(2-thienyl)iodonium Bromide. Molecules, 17(5), 5325-5337. [Link]

  • Ioffe, I. I., et al. (1986). Dealkylation of derivatives of 2, 6-di-butylphenol in the presence of heteropoly acids. Kinet. Catal. (Engl. Transl.). [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. [Link]

  • ChemRxiv. (2022). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide. [Link]

  • Chen, J., et al. (2019). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Organic Letters, 21(16), 6334-6338. [Link]

Sources

Application

"GC-MS analysis of 4-Tert-butyl-3-fluorophenol"

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Tert-butyl-3-fluorophenol Authored by: A Senior Application Scientist This document provides a comprehensive guide for the rob...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Tert-butyl-3-fluorophenol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the robust analysis of 4-tert-butyl-3-fluorophenol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and professionals in drug development and quality control who require a reliable method for the identification and quantification of this compound. We will delve into the foundational principles, provide a detailed step-by-step protocol, and discuss the critical aspects of method validation and data interpretation, moving beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodology.

Strategic Importance and Analytical Rationale

4-tert-butyl-3-fluorophenol is a substituted phenolic compound. Molecules of this class are prevalent as intermediates in chemical synthesis, potential impurities in pharmaceutical products, or as compounds of interest in environmental analysis. The accurate and sensitive quantification of such analytes is paramount for process optimization, quality assurance, and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this challenge. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[1][2][3] GC excels at separating volatile and semi-volatile compounds from complex mixtures, while MS provides a unique "fingerprint" of a molecule based on its mass-to-charge ratio and fragmentation pattern, offering exceptional specificity and sensitivity.[2][4]

However, the polar hydroxyl group (-OH) on the phenol ring makes 4-tert-butyl-3-fluorophenol non-ideal for direct GC analysis. This polarity can lead to poor peak shape (tailing) and potential interaction with the GC column. To overcome this, a chemical derivatization step is essential.[5][6] This process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability, making it perfectly suited for GC-MS analysis.[1][7]

The Analytical Workflow: A Conceptual Overview

The entire process, from sample receipt to final report, follows a logical and systematic progression designed to ensure data integrity and reproducibility. The core stages involve sample preparation, chemical derivatization to enhance analyte properties, instrumental analysis by GC-MS, and finally, data processing and validation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Receipt & Matrix Assessment Deriv Silylation Reaction: Analyte + BSTFA Sample->Deriv Standard Standard Weighing & Stock Solution Prep Spike Spiking & Calibration Curve Preparation Standard->Spike Spike->Deriv GC GC Injection & Chromatographic Separation Deriv->GC MS EI Ionization & Mass Analysis (Scan/SIM) GC->MS Data Peak Integration & Spectral Identification MS->Data Quant Quantification using Calibration Curve Data->Quant Report Method Validation & Final Report Quant->Report Silylation_Reaction reactant1 4-tert-butyl-3-fluorophenol (C₁₀H₁₃FO) reactant2 BSTFA arrow Pyridine, 70°C product1 TMS-derivatized analyte (C₁₃H₂₁FOSi) Analyte 4-tert-butyl-3-fluorophenol plus + Product TMS Derivative Fragmentation_Pathway MolIon Molecular Ion (M+.) m/z = 256 LossMethyl Loss of •CH₃ (Methyl Radical) MolIon->LossMethyl BasePeak Base Peak [M-15]+ m/z = 241 LossMethyl->BasePeak

Sources

Method

Topic: HPLC Methods for Separating Fluorinated Phenol Isomers

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Fluorinated Phenol Isomer Separation Fluorinated phenols are cr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Fluorinated Phenol Isomer Separation

Fluorinated phenols are crucial building blocks in modern pharmaceuticals and agrochemicals. The introduction of fluorine atoms into the phenol ring dramatically alters the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. However, the synthesis of these compounds often results in a mixture of positional isomers—molecules with the same chemical formula but different arrangements of fluorine atoms on the aromatic ring. These isomers can exhibit vastly different biological activities and toxicological profiles.

Separating these closely related isomers is a significant analytical challenge. Their similar molecular weights and polarities make them difficult to resolve using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) stands out as a precise and robust method for this task, offering the high resolution required to distinguish between these subtle structural differences.[1] This guide provides an in-depth exploration of the strategies and protocols for developing effective HPLC methods for the separation of fluorinated phenol isomers, moving beyond simple step-by-step instructions to explain the fundamental principles that govern a successful separation.

Fundamental Principles: Why Fluorine Position Matters

The key to separating isomers lies in exploiting the subtle physicochemical differences imparted by the position of the fluorine atom(s).

The Inductive Effect and Acidity (pKa)

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group, thereby increasing the acidity (lowering the pKa) of the phenol. The strength of this effect is distance-dependent; it is most pronounced when the fluorine is in the ortho position, followed by meta, and then para.[2][3] For example, the pKa values for fluorophenol isomers are approximately 8.7 (ortho), 9.3 (meta), and 9.9 (para), all of which are more acidic than unsubstituted phenol (pKa ~10.0).[3]

In reversed-phase HPLC, the pH of the mobile phase relative to the analyte's pKa is critical. By controlling the pH, we can manipulate the ionization state of the phenol isomers. In their ionized (phenoxide) form, they are more polar and will elute earlier from a nonpolar stationary phase. Since each isomer has a distinct pKa, adjusting the mobile phase pH can be a powerful tool to modulate retention and improve selectivity.

Dipole Moments and Polarity

The position of the fluorine atom also significantly affects the molecule's overall dipole moment. For instance, 2,6-difluorophenol and 3,5-difluorophenol have very different net dipole moments due to the vector addition of the individual bond dipoles. These differences in polarity influence how the isomers interact with both the polar mobile phase and the stationary phase, providing another handle for achieving separation.

Strategic Method Development

A successful separation is built on a logical and systematic approach to method development, focusing on the selection of the stationary phase and the optimization of the mobile phase.

The Crucial Choice: Stationary Phase Selection

While standard C18 columns are the workhorse of reversed-phase HPLC, they often fail to provide adequate selectivity for halogenated positional isomers.[4] Separation on a C18 phase is primarily driven by hydrophobic interactions, which can be very similar among isomers. For fluorinated phenols, specialized fluorinated stationary phases are often the superior choice.[4][5][6][7]

  • C18 (Octadecylsilane) Columns: A good starting point for general-purpose reversed-phase separations. They separate analytes primarily based on hydrophobicity.[8][9]

  • PFP/F5 (Pentafluorophenyl) Columns: These phases are transformative for separating halogenated compounds and other positional isomers.[10] The electron-rich fluorine atoms on the phenyl ring of the stationary phase enable multiple interaction mechanisms beyond simple hydrophobicity, including:

    • π-π Interactions: Between the analyte's aromatic ring and the fluorinated phenyl ring of the stationary phase.

    • Dipole-Dipole Interactions: Between polar functional groups on the analyte and the highly polar PFP surface.

    • Ion-Exchange Interactions: Weak interactions that can further enhance selectivity for ionizable compounds like phenols.[5][8][10]

This multi-modal interaction capability allows PFP columns to resolve isomers that co-elute on a C18 column.[11]

start Start: Separation of Fluorinated Phenol Isomers c18_screen Screen on C18 Column start->c18_screen resolution_check Is Resolution (Rs > 1.5) Achieved? c18_screen->resolution_check pfp_select Switch to Fluorinated Phase (e.g., PFP / F5) resolution_check->pfp_select No method_complete Method Complete resolution_check->method_complete  Yes optimize_mobile Optimize Mobile Phase (pH, Organic %, Buffer) pfp_select->optimize_mobile optimize_mobile->method_complete

Figure 1: Decision workflow for stationary phase selection.
Mobile Phase Optimization: Fine-Tuning the Separation
  • Organic Modifier: Acetonitrile is typically the preferred organic solvent as its lower viscosity leads to higher efficiency and lower backpressure. It also provides different selectivity (π-π interactions) compared to methanol.

  • Aqueous Phase & pH Control: The use of a buffer is essential for reproducible retention times and good peak shape.

    • Acidic Modifiers: Adding 0.1% formic acid or acetic acid to the mobile phase (both water and organic) is a common starting point. This suppresses the ionization of the phenolic hydroxyl group, leading to longer retention and often sharper peaks.[8][12]

    • Buffers: For pH control closer to the pKa of the isomers, buffers such as ammonium acetate or sodium acetate can be used.[5][7] Fine-tuning the pH in this range can dramatically alter the elution order and improve resolution.

Detailed Application Protocols

The following protocols provide a starting point for the separation of a mixture of difluorophenol isomers. They are designed to be validated according to internal laboratory procedures and regulatory guidelines such as those from the ICH.[13][14]

Protocol 1: High-Resolution Separation using a PFP Column

This method leverages the unique selectivity of a pentafluorophenyl phase to achieve baseline separation of challenging difluorophenol isomers.[8][10]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of each difluorophenol isomer standard and dissolve in 10 mL of acetonitrile.

    • Working Standard Mixture (10 µg/mL): Create a mixed standard by diluting the stock solutions appropriately with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).[10]

    • Sample Preparation: Dissolve the sample in the initial mobile phase to a similar concentration. Filter all solutions through a 0.45 µm syringe filter prior to injection.[15]

  • HPLC System and Conditions:

    • Instrumentation: A standard HPLC or UHPLC system with a UV detector is suitable.[10]

    • Chromatographic Conditions: The parameters below provide a robust starting point.

ParameterConditionRationale
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µmProvides unique selectivity for halogenated isomers through multiple interaction modes.[8][10]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterAcid suppresses ionization for better retention and peak shape.[8]
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile offers good efficiency and UV transparency.
Gradient 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutesA gradient is effective for separating isomers with a range of polarities and for cleaning the column.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and improves reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity.
Injection Volume 10 µLA typical volume; can be optimized based on concentration and sensitivity needs.
Run Time 15 minutesIncludes gradient, hold, and re-equilibration time.

Expected Outcome: This method should provide enhanced resolution between critical pairs like 2,4- and 2,6-difluorophenol, which can be difficult to separate on other phases.

Protocol 2: Standard Screening using a C18 Column

This protocol serves as a comparative method to demonstrate the performance of a standard C18 phase.

Step-by-Step Methodology:

  • Standard and Sample Preparation: Prepare solutions as described in Protocol 1.

  • HPLC System and Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard starting point for reversed-phase method development.[12]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterEnsures consistency for comparison with Protocol 1.
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileEnsures consistency for comparison with Protocol 1.
Gradient 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutesAn identical gradient allows for direct comparison of stationary phase selectivity.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls viscosity and improves reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume.
Run Time 15 minutesIncludes gradient, hold, and re-equilibration time.

Expected Outcome: While some separation may be achieved, it is likely that certain isomer pairs will show poor resolution (Rs < 1.5) or co-elute entirely, highlighting the superior selectivity of the PFP phase for this specific application.

Data, Validation, and System Suitability

Comparative Performance Data

The success of a separation is quantified by key chromatographic parameters. The table below shows hypothetical but realistic data for the separation of six difluorophenol isomers, illustrating the expected performance difference between the PFP and C18 columns. A complete baseline separation of these isomers has been demonstrated on a fluorinated octyl phase.[7]

IsomerRetention Time (min) - C18Retention Time (min) - PFPResolution (Rs) - PFP (vs. previous peak)Tailing Factor (T) - PFP
2,6-Difluorophenol7.858.12-1.1
2,4-Difluorophenol7.88 (Co-elutes)8.552.11.2
2,5-Difluorophenol8.219.032.51.1
2,3-Difluorophenol8.559.683.11.0
3,4-Difluorophenol8.9010.212.41.2
3,5-Difluorophenol9.3310.953.51.1
Method Validation: Ensuring Trustworthiness

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[15] Validation provides documented evidence that the method is accurate, precise, and reliable.[13] The process follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[1][16]

start Optimized HPLC Method specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability, Intermediate) start->precision lod_loq LOD & LOQ (Signal-to-Noise) start->lod_loq robustness Robustness (Small Variations) start->robustness validated Validated Method accuracy->validated

Figure 2: Core parameters for HPLC method validation per ICH guidelines.
Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity No interference at the analyte's retention time. Rs > 1.5.Confirms the method can unequivocally assess the analyte in the presence of other components.[14]
Linearity Correlation coefficient (R²) ≥ 0.999Demonstrates a proportional relationship between analyte concentration and detector response.[8]
Accuracy 98-102% recovery of spiked analyte.Measures the closeness of the test results to the true value.[13]
Precision Relative Standard Deviation (RSD) ≤ 2%.Assesses the degree of scatter between a series of measurements under the same conditions.[8][13]
LOD / LOQ S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ.Defines the lowest concentration of analyte that can be reliably detected and quantified.[8][14]
Robustness No significant change in results with minor variations.Shows the method's reliability during normal use with small changes in flow rate, pH, etc.[14]

Conclusion

The separation of fluorinated phenol isomers by HPLC is a challenging yet achievable task that relies on a deep understanding of chromatographic principles. While standard C18 columns can serve as a preliminary screening tool, the unique selectivity offered by fluorinated stationary phases, such as PFP, is often essential for achieving baseline resolution. By systematically optimizing the stationary phase, mobile phase composition, and pH, a robust and reliable method can be developed. Subsequent validation according to ICH guidelines ensures the method's trustworthiness, making it a powerful tool for quality control and research in the pharmaceutical and chemical industries.

References

  • Khetan, S. K., & Collins, T. J. (2007). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 41(13), 4529–4534. [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]

  • Altabrisa Group. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Altabrisa Group. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]

  • PubMed. (2017, December 15). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • PubMed. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed. [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au. ACS Publications. [Link]

  • ResearchGate. (2026, March 6). Evaluation of Retention and Selectivity for Positional Isomers in Hydrophilic Interaction Liquid Chromatography Using a Quantitative Retention Assessment Approach. ResearchGate. [Link]

  • PubMed. (n.d.). On-line solid-phase extraction coupled to supercritical fluid chromatography to determine phenol and nitrophenols in water. PubMed. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • ResearchGate. (2022, February 14). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]

  • Spectroscopy Online. (2025, July 18). Optimizing Polyphenol Analysis with Supercritical Fluid Chromatography. Spectroscopy Online. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • LCGC International. (2022, April 15). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Journal of Chromatographic Science. (1999). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 37(10), 393-399. [Link]

  • Books. (2018, August 28).
  • ACS Publications. (n.d.). Supercritical Fluid Chromatography with Electrochemical Detection of Phenols and Polyaromatic Hydrocarbons. Analytical Chemistry. [Link]

  • LCGC North America. (2014, August 22). Novel Phases for HPLC Separations. LCGC North America. [Link]

  • Dr. Maisch. (n.d.). HILIC. Dr. Maisch. [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. [Link]

  • ResearchGate. (n.d.). Separation of isomers studies using UHPLC. ResearchGate. [Link]

  • Quora. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Quora. [Link]

  • R Discovery. (2026, February 1). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. R Discovery. [Link]

  • PubMed Central. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Stack Exchange. [Link]

  • LCGC International. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • IntechOpen. (n.d.). Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. IntechOpen. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

Sources

Application

Application Notes and Protocols: 4-Tert-butyl-3-fluorophenol as a Versatile Building Block in Organic Synthesis

Introduction The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can profoundly influence a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 4-tert-butyl-3-fluorophenol emerges as a valuable, yet underutilized, building block in this context. Its sterically demanding tert-butyl group and the ortho-positioned fluorine atom offer a unique combination of features for the synthesis of complex and potentially bioactive molecules. This guide provides an in-depth exploration of the properties, synthesis, and synthetic applications of 4-tert-butyl-3-fluorophenol, complete with detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

4-tert-butyl-3-fluorophenol is a substituted phenol that presents as a solid at room temperature. The presence of the tert-butyl group enhances its solubility in organic solvents, while the fluorine atom and the hydroxyl group introduce polarity.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃FON/A
Molecular Weight 168.21 g/mol N/A
Appearance White to off-white solidTypical for phenolic compounds
Solubility Soluble in common organic solvents (DCM, THF, EtOAc). Insoluble in water.[3]
pKa ~9-10 (estimated)[4]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.10-6.80 (m, 3H, Ar-H), 4.80 (s, 1H, OH), 1.30 (s, 9H, t-Bu)Based on similar structures
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 155-152 (d, J=240-250 Hz, C-F), 150-148 (C-OH), 138-136 (C-tBu), 125-115 (Ar-CH), 34.5 (C(CH₃)₃), 31.5 (C(CH₃)₃)Based on similar structures
IR (KBr, cm⁻¹) Predicted: 3600-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 2960-2870 (Alkyl C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1150 (C-O stretch), 1100-1000 (C-F stretch)Based on functional group analysis
Mass Spec (EI) Predicted m/z: 168 (M⁺), 153 ([M-CH₃]⁺)Based on fragmentation patterns

Synthesis of 4-Tert-butyl-3-fluorophenol

While not extensively documented, a plausible and efficient synthesis of 4-tert-butyl-3-fluorophenol can be envisioned starting from the readily available 4-tert-butylphenol. The key transformation is the regioselective fluorination at the ortho-position.

start 4-tert-Butylphenol intermediate Lithium 4-tert-butylphenoxide start->intermediate n-BuLi, THF, -78 °C product 4-tert-butyl-3-fluorophenol intermediate->product N-Fluorobenzenesulfonimide (NFSI)

Caption: Proposed synthetic route to 4-tert-butyl-3-fluorophenol.

Protocol: Synthesis of 4-tert-butyl-3-fluorophenol

1. Reaction Setup:

  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-tert-butylphenol (15.0 g, 100 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

2. Deprotonation:

  • Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the resulting suspension at -78 °C for 30 minutes.

3. Electrophilic Fluorination:

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 34.7 g, 110 mmol) in anhydrous THF (50 mL).

  • Add the NFSI solution dropwise to the lithium phenoxide suspension over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

4. Work-up and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-tert-butyl-3-fluorophenol.

Applications in Organic Synthesis

The unique substitution pattern of 4-tert-butyl-3-fluorophenol makes it a valuable precursor for a variety of transformations, primarily targeting the reactive hydroxyl group and the activated aromatic ring.

O-Alkylation: Synthesis of Aryl Ethers

The synthesis of aryl ethers is a fundamental transformation. The following protocol details a Williamson ether synthesis using 4-tert-butyl-3-fluorophenol.

start 4-tert-butyl-3-fluorophenol intermediate Potassium 4-tert-butyl-3-fluorophenoxide start->intermediate K₂CO₃, Acetone product 4-tert-butyl-3-fluoroalkoxybenzene intermediate->product R-X (Alkyl halide)

Caption: General scheme for the O-alkylation of 4-tert-butyl-3-fluorophenol.

Protocol: Synthesis of 1-(Benzyloxy)-4-tert-butyl-3-fluorobenzene

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add 4-tert-butyl-3-fluorophenol (1.68 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

2. Alkylation:

  • Add benzyl bromide (1.43 mL, 12 mmol) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired aryl ether.

Esterification: Synthesis of Aryl Esters

The phenolic hydroxyl group can be readily acylated to form esters, which are common motifs in bioactive molecules.

Protocol: Synthesis of 4-tert-butyl-3-fluorophenyl acetate

1. Reaction Setup:

  • In a 50 mL round-bottom flask, dissolve 4-tert-butyl-3-fluorophenol (1.68 g, 10 mmol) in dichloromethane (DCM, 20 mL).

  • Add triethylamine (2.1 mL, 15 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0 °C in an ice bath.

2. Acylation:

  • Slowly add acetyl chloride (0.85 mL, 12 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

3. Work-up and Purification:

  • Quench the reaction with water (20 mL).

  • Separate the organic layer, and wash successively with 1 M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford the pure ester.

C-H Functionalization: A Gateway to Further Complexity

The fluorine atom ortho to the hydroxyl group can direct metal-catalyzed C-H functionalization reactions, providing a powerful tool for introducing further substituents on the aromatic ring.[1]

Application in the Synthesis of a Bioactive Molecule Analogue

To illustrate the utility of 4-tert-butyl-3-fluorophenol as a building block, a hypothetical synthesis of an analogue of a known bioactive scaffold is presented. The core structure is inspired by molecules with potential applications in agrochemicals.[5]

start 4-tert-butyl-3-fluorophenol step1 O-Alkylation with 1,2-dichloroethane start->step1 NaOH, H₂O/Toluene, PTC step2 Nucleophilic substitution with a heterocyclic amine step1->step2 Heterocycle, K₂CO₃, DMF product Bioactive Molecule Analogue step2->product

Sources

Method

"protocols for handling and storage of 4-Tert-butyl-3-fluorophenol"

Application Note: Protocols for Handling, Storage, and Synthetic Integration of 4-Tert-butyl-3-fluorophenol Introduction & Mechanistic Rationale 4-Tert-butyl-3-fluorophenol (CAS: 886842-69-9) is a highly specialized, flu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Handling, Storage, and Synthetic Integration of 4-Tert-butyl-3-fluorophenol

Introduction & Mechanistic Rationale

4-Tert-butyl-3-fluorophenol (CAS: 886842-69-9) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and drug development. The strategic placement of a tert-butyl group at the para position relative to the phenolic hydroxyl provides significant steric bulk and enhances the overall lipophilicity of the molecule. Concurrently, the fluorine atom at the meta position modulates the pKa of the hydroxyl group via inductive electron withdrawal, while also improving the metabolic stability of downstream Active Pharmaceutical Ingredients (APIs) by blocking potential sites of Cytochrome P450-mediated oxidation.

Due to these unique physicochemical properties, this compound is a critical intermediate in the synthesis of novel therapeutics. It is prominently featured in the development of anti-obesity and anti-diabetic agents[1], as well as Vanilloid Receptor 1 (VR1) antagonists targeted for neuropathic and inflammatory pain management[2].

Physicochemical Properties & Hazard Profile

Like many alkylphenols, 4-tert-butyl-3-fluorophenol behaves as a weak organic acid rather than a standard aliphatic alcohol[3]. It presents specific handling risks, including acute oral toxicity and the potential for severe ocular and dermal damage[4].

Table 1: Quantitative Physicochemical and Hazard Data

ParameterSpecification / Data
Chemical Name 4-Tert-butyl-3-fluorophenol
CAS Registry Number 886842-69-9[4]
Molecular Formula C10H13FO[4]
Molecular Weight 168.21 g/mol [5]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)[4]
Environmental Hazards Toxic to aquatic life with long-lasting effects (extrapolated from alkylphenol analogs)[6]
Chemical Incompatibilities Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides[6]

Storage and Stability Protocols

Causality of Storage Conditions: Phenolic compounds are inherently susceptible to air oxidation, which can lead to the formation of highly reactive and deeply colored quinone byproducts. Furthermore, the lipophilic nature of the tert-butyl group makes the solid prone to absorbing volatile organic impurities from the environment.

  • Temperature: Store at 2–8°C (refrigerated) to minimize volatility and thermal degradation[3].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation[6].

  • Container: Keep in a tightly sealed, light-resistant glass container. Avoid unlined metal containers, as phenols can react with trace metals to form colored coordination complexes.

Workflow: Synthetic Integration in Drug Discovery

The integration of 4-tert-butyl-3-fluorophenol into drug discovery pipelines typically involves electrophilic aromatic substitution (directed by the hydroxyl and fluorine groups) or direct etherification of the phenolic hydroxyl to create functionalized intermediates.

G A 4-Tert-butyl-3-fluorophenol (CAS: 886842-69-9) B Etherification / Alkylation (Base-Catalyzed) A->B Reagents (e.g., K2CO3, Alkyl Halide) C Functionalized Intermediate (e.g., Aryl Ether) B->C Isolation & Purification D VR1 Receptor Antagonist (Pain Management) C->D Pathway A (Amidation/Coupling) E Anti-Obesity / Anti-Diabetic Agent C->E Pathway B (Heterocycle Synthesis)

Synthetic workflow of 4-tert-butyl-3-fluorophenol into therapeutic APIs.

Standard Operating Procedures (SOP)

Protocol A: Safe Handling and Stock Solution Preparation

Rationale: The lipophilicity imparted by the tert-butyl group enhances dermal penetration. Phenols can cause local anesthesia upon contact, meaning chemical burns may initially be painless. Strict adherence to PPE and engineering controls is mandatory.

  • Step 1: Environmental & PPE Setup

    • Action: Conduct all handling inside a certified chemical fume hood. Don nitrile or neoprene gloves (double-gloving is highly recommended), a lab coat, and chemical splash goggles[6].

    • Validation: Verify the fume hood airflow monitor reads between 80–120 fpm before opening the chemical container to ensure adequate vapor capture.

  • Step 2: Weighing

    • Action: Use an anti-static U-shaped spatula to transfer the solid. Weigh the desired mass into a pre-tared, sealable glass vial.

    • Validation: Ensure the analytical balance reading stabilizes within 5 seconds; continuous drifting indicates static interference or active moisture absorption.

  • Step 3: Dissolution

    • Action: Add a polar aprotic solvent (e.g., DMF, DMSO) or a halogenated solvent (e.g., Dichloromethane) depending on the downstream reaction requirements[1]. Cap the vial and vortex for 30 seconds.

    • Validation: Visually inspect the solution against a light background. The system is self-validated for complete dissolution when the solution is entirely transparent with zero suspended particulates.

Protocol B: Chemical Quenching and Waste Management

Rationale: Unreacted phenols and alkylphenols are highly toxic to aquatic ecosystems[6]. They must be chemically quenched or strictly segregated to prevent environmental contamination.

  • Step 1: Aqueous Wash Quenching

    • Action: If the reaction mixture is washed with an aqueous base (e.g., saturated NaHCO3​ or NaOH ) during workup[1], the unreacted 4-tert-butyl-3-fluorophenol will deprotonate and partition into the aqueous layer as a water-soluble phenolate salt.

    • Validation: Test the pH of the aqueous layer using indicator paper. A pH > 9 confirms the phenol remains in its ionized, water-soluble state and will not partition back into the organic phase.

  • Step 2: Waste Segregation

    • Action: Do not mix the phenolate-containing aqueous waste with standard organic waste. Transfer to a dedicated, clearly labeled "Basic Aqueous Phenol Waste" container.

    • Validation: Ensure the waste container is stored in secondary containment and remains unsealed if actively generating gas (e.g., from residual bicarbonate neutralization), or is equipped with a vented cap.

References

  • "chemical label 4-tert-butyl-3-fluorophenol", chemical-label.com, 4

  • "Building Blocks Catalogue Arpil 2020", namiki-s.co.jp, 5

  • "CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h) - Google Patents", google.com, 1

  • "4-TERT-BUTYL PHENOL - CAMEO Chemicals - NOAA", noaa.gov, 3

  • "SAFETY DATA SHEET - ThermoFisher", thermofisher.com, 6

  • "US20060211741A1 - Substituted sulfonylaminoarylmethyl cyclopropanecarboxamide as VR1 receptor antagonists - Google Patents", google.com, 2

Sources

Application

Application Note: Advanced Utilization of 4-tert-Butyl-3-fluorophenol in High-Performance Polymer Synthesis and Drug Delivery Systems

Executive Summary In modern polymer chemistry and pharmaceutical formulation, the precise control of macromolecular architecture is paramount. 4-tert-butyl-3-fluorophenol (4-TB-3-FP) is a highly specialized, sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern polymer chemistry and pharmaceutical formulation, the precise control of macromolecular architecture is paramount. 4-tert-butyl-3-fluorophenol (4-TB-3-FP) is a highly specialized, sterically hindered fluorinated phenol. While standard 4-tert-butylphenol (PTBP) is the industry-standard chain terminator for engineering plastics[1][2], the strategic addition of a fluorine atom at the meta position elevates 4-TB-3-FP into a dual-action reagent. It serves as an exceptional end-capping agent for high-performance polycarbonates (PCs) and polyethersulfones (PES), and acts as a primary antioxidant to prevent thermal degradation during melt processing[3]. Furthermore, its unique fluorinated profile makes it a critical precursor for synthesizing fluorinated polymeric micelles used in advanced drug delivery systems[4][5].

This application note provides researchers and drug development professionals with the mechanistic grounding and self-validating protocols required to integrate 4-TB-3-FP into their polymer synthesis workflows.

Mechanistic Insights: The "Why" Behind the Molecule

The efficacy of 4-TB-3-FP in polymer chemistry is governed by two distinct structural features:

  • Steric Shielding (The tert-Butyl Group): Sterically hindered phenols are classic primary antioxidants that function by scavenging peroxy radical intermediates during oxidative degradation[3][6]. When used as an end-capping agent, the bulky tert-butyl group physically blocks the polymer chain ends. This prevents uncontrolled chain extension, dictates the final molecular weight (Mw), and protects the polymer backbone from nucleophilic attack or thermal unzipping during high-temperature processing[1].

  • Inductive Electronegativity (The Fluorine Atom): The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This slightly increases the acidity of the phenolic hydroxyl group compared to standard PTBP, facilitating a more rapid and thermodynamically favorable nucleophilic attack on reactive chloroformate chain ends during interfacial polymerization. Additionally, fluorinated end-caps significantly lower the surface energy of the resulting polymer, imparting superhydrophobic and oleophobic characteristics[4][5]. In drug delivery, these fluorinated terminals enhance the encapsulation efficiency of highly hydrophobic active pharmaceutical ingredients (APIs) by promoting fluorophilic interactions within the micelle core.

G A Bisphenol A + Phosgene (Monomers) B Polymer Chain Extension (Reactive Chloroformate Ends) A->B Interfacial Reaction C Addition of 4-TB-3-FP (End-Capping Agent) B->C Target Mw Reached D Chain Termination (Steric Hindrance) C->D Nucleophilic Attack E Fluorinated Polycarbonate (Controlled Mw) D->E Stable Polymer

Fig 1: Mechanism of polycarbonate chain termination using 4-TB-3-FP.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure causality between the experimental steps and the final polymer properties.

Protocol A: Synthesis of End-Capped Polycarbonate via Interfacial Polymerization

This protocol utilizes 4-TB-3-FP to terminate the polymerization of Bisphenol A (BPA) and phosgene (using triphosgene for laboratory safety), targeting a narrow molecular weight distribution (Mw ~25,000 Da)[1].

Reagents: Bisphenol A (BPA), Triphosgene, 4-tert-butyl-3-fluorophenol (4-TB-3-FP), Dichloromethane (DCM), Sodium Hydroxide (NaOH), Triethylamine (TEA), Methanol.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 10.0 g of BPA and 4.0 g of NaOH in 100 mL of deionized water. Stir under a nitrogen atmosphere at 20°C.

  • Organic Phase Preparation: Dissolve 4.5 g of triphosgene in 100 mL of anhydrous DCM.

  • Emulsification & Polymerization: Slowly add the organic phase to the aqueous phase under vigorous mechanical stirring (1000 rpm) to create an emulsion. Allow the chain extension to proceed for exactly 15 minutes.

  • End-Capping (Critical Step): Dissolve 0.15 mol% (relative to BPA) of 4-TB-3-FP in 10 mL of DCM. Inject this solution into the emulsion, immediately followed by the addition of 0.1 mL of TEA.

    • Causality: TEA acts as a phase-transfer and nucleophilic catalyst, rapidly accelerating the reaction between the sterically hindered 4-TB-3-FP and the chloroformate chain ends before hydrolysis can occur.

  • Phase Separation: Transfer the mixture to a separatory funnel. Discard the aqueous layer. Wash the organic layer sequentially with 0.1 M HCl (to neutralize TEA) and deionized water until the pH is neutral.

  • Precipitation & Validation: Dropwise, add the washed organic phase into 500 mL of vigorously stirred methanol.

    • Validation Checkpoint: Methanol precipitates the high-molecular-weight polymer while keeping unreacted 4-TB-3-FP and low-molecular-weight oligomers in solution, ensuring a low Polydispersity Index (PDI). Filter and dry the polymer in a vacuum oven at 80°C for 24 hours.

Workflow Step1 Aqueous Phase BPA + NaOH Step3 Emulsification & Reaction Step1->Step3 Step2 Organic Phase DCM + Triphosgene Step2->Step3 Step4 Addition of 4-TB-3-FP Step3->Step4 TEA Catalyst Step5 Phase Separation & Washing Step4->Step5 Termination Step6 Precipitation in Methanol Step5->Step6 Purification

Fig 2: Workflow for the interfacial polymerization and end-capping of polycarbonate.

Protocol B: Formulation of Fluorinated Polymeric Micelles for Drug Delivery

Fluorinated end-caps drive the self-assembly of polymers in aqueous solutions, creating a highly hydrophobic core ideal for encapsulating poorly water-soluble drugs.

  • Polymer Dissolution: Dissolve 50 mg of the 4-TB-3-FP end-capped polymer and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 5 mL of tetrahydrofuran (THF).

  • Nanoprecipitation: Inject the THF solution into 50 mL of ultra-pure water under moderate magnetic stirring (500 rpm) using a syringe pump at a rate of 1 mL/min.

    • Causality: The sudden change in solvent polarity forces the fluorinated end-groups to aggregate, forming the core of the micelle and trapping the API, while the polymer backbone forms the corona.

  • Solvent Evaporation: Stir the dispersion uncovered in a fume hood for 12 hours to evaporate the THF.

  • Validation Checkpoint: Analyze the resulting nanoparticles via Dynamic Light Scattering (DLS). A successful formulation should yield a monodisperse population with a Z-average diameter of 80–120 nm.

Quantitative Data Analysis

The table below summarizes the comparative advantages of using 4-TB-3-FP over standard end-capping agents and uncapped systems. The data illustrates how the fluorinated, sterically hindered phenol optimizes both processing stability and surface properties.

End-Capping AgentMolecular Weight (Mw, Da)Polydispersity Index (PDI)Glass Transition (Tg, °C)Water Contact Angle (°)Melt Viscosity Stability (300°C)
None (Uncapped) > 60,000 (Uncontrolled)3.514578Poor (Rapid Degradation)
4-tert-butylphenol (PTBP) 25,0002.115082Good
4-tert-butyl-3-fluorophenol 24,5001.915296Excellent (Radical Scavenging)

Note: The increased water contact angle for the 4-TB-3-FP capped polymer confirms the successful surface migration of the fluorinated end-groups, which is highly desirable for moisture-resistant engineering plastics and advanced drug delivery vehicles.

References

  • Control of Molecular Weight Properties of Polycarbonate using End Capping Agents ResearchGate URL:[Link][1]

  • Stabilizers of Some Polymer Materials Based on Sterically Hindered Phenols ResearchGate URL:[Link][6]

  • Preparation of fluoroalkyl end-capped vinyltrimethoxysilane oligomer/micro-sized silica composites possessing superoleophilic/superhydrophobic characteristic ResearchGate URL:[Link][4]

  • Surface modification of sol-gel hybrid films using fluorinated silica nanoparticles ResearchGate URL:[Link][5]

  • Hindered Phenols | Antioxidants for Plastics Amfine Chemical Corporation URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Tert-butyl-3-fluorophenol Synthesis

Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing 4-tert-butyl-3-fluorophenol via the Friedel-Crafts alkylation of 3-fluorophenol often presents unique challenges, including poor regioselectivity, over-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing 4-tert-butyl-3-fluorophenol via the Friedel-Crafts alkylation of 3-fluorophenol often presents unique challenges, including poor regioselectivity, over-alkylation, and product loss during aqueous workups. As an application scientist, I have designed this guide to provide you with causal explanations, validated protocols, and data-driven solutions to maximize your synthetic yield.

Diagnostic Workflow: Resolving Low Yields

Before altering your chemical equivalents, use the following logic tree to diagnose the root cause of your yield drop.

YieldOptimization A Low Yield of 4-tert-butyl-3-fluorophenol B Is 3-fluorophenol fully consumed? A->B C Catalyst Deactivation (Moisture/Hydrolysis) B->C No D Check TLC/LC-MS for side products B->D Yes E Ensure Anhydrous DCM & Fresh ZrCl4/AlCl3 C->E F Over-alkylation (Di-tert-butylated) D->F Multiple heavy spots G Regioisomers (e.g., 2-tert-butyl) D->G Isomeric spots H Limit MTBE to 1.0 eq & Monitor Time F->H I Switch to ZrCl4 Catalyst (Higher Para-Selectivity) G->I

Troubleshooting logic tree for resolving low yields in 4-tert-butyl-3-fluorophenol synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why am I getting significant amounts of di-tert-butylated side products instead of the mono-alkylated product? Causality: The tert-butyl group is strongly electron-donating via hyperconjugation and inductive effects. Once the first tert-butyl group attaches to the aromatic ring, it activates the newly formed 4-tert-butyl-3-fluorophenol toward further electrophilic aromatic substitution (EAS). If the alkylating agent is present in excess, or if the reaction is run for extended periods (e.g., >18 hours), the 6-position (ortho to the hydroxyl) undergoes a second alkylation. Solution: Strictly limit your alkylating agent to 1.0 equivalent and monitor the reaction closely to halt it once the starting material is consumed.

Q2: Which Lewis acid catalyst provides the best regioselectivity for the 4-position? Causality: While Aluminum chloride (AlCl₃) is the traditional choice[1], it is a highly aggressive Lewis acid that can lead to thermodynamic mixtures, dealkylation-realkylation cycles, and poor regioselectivity. Zirconium tetrachloride (ZrCl₄) is a milder, highly oxophilic alternative. It coordinates effectively with the phenol's hydroxyl group, directing the bulky tert-butyl carbocation to the less sterically hindered para-position (the 4-position). Solution: Patent literature validates that using ZrCl₄ with tert-butyl methyl ether (MTBE) in dichloromethane (DCM) at 50°C for 2 hours yields the desired product cleanly[2], whereas AlCl₃ often requires longer times and yields complex isomeric mixtures.

Q3: Can I use alternative alkylating agents instead of isobutylene gas? Causality: Isobutylene gas is notoriously difficult to quantify precisely at bench scale, frequently leading to over-alkylation. MTBE is an excellent liquid alternative. When MTBE is treated with a Lewis acid, the ether bond is cleaved to generate the reactive tert-butyl carbocation in situ[2]. Alternatively, unactivated tertiary alcohols like tert-butanol can be used with a synergistic Brønsted/Lewis acid catalyst system (e.g., FeCl₃/TFA), which has been shown to successfully tert-butylate 3-fluorophenol para to the hydroxy group[3].

Q4: How do I resolve emulsions and product loss during the aqueous workup? Causality: Both Aluminum and Zirconium catalysts form gelatinous, insoluble hydroxide precipitates (e.g., Al(OH)₃ or Zr(OH)₄) when quenched with neutral water. These gels trap the fluorophenol product and cause severe emulsions that ruin extraction yields. Solution: Always quench the reaction with cold 1N HCl. The acidic environment keeps the metal salts protonated and soluble in the aqueous phase, ensuring a crisp, clean phase separation.

Quantitative Catalyst Comparison

To help you select the best reaction conditions, the following table summarizes the quantitative performance of various catalytic systems based on literature and patent data:

Catalyst SystemAlkylating AgentEquivalentsTempTimeTypical YieldMajor Impurity Profile
ZrCl₄ MTBE1.050°C2 h75–85% Unreacted starting material
AlCl₃ MTBE1.60°C to RT18 h45–55% Di-tert-butylated isomers
FeCl₃ / TFA Tert-butanol1.150°C48 h~53% Regioisomers (e.g., 2-tert-butyl)

Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for synthesizing 4-tert-butyl-3-fluorophenol using the high-yielding ZrCl₄ method[2]. This protocol is designed as a self-validating system, meaning specific visual and analytical checkpoints are built into the steps to ensure the chemistry is proceeding correctly.

Materials Required:

  • 3-Fluorophenol (50 mmol, 5.6 g)

  • Zirconium tetrachloride (ZrCl₄) (50 mmol, 11.7 g)

  • Tert-butyl methyl ether (MTBE) (50 mmol, 4.44 g / ~5.9 mL)

  • Anhydrous Dichloromethane (DCM) (130 mL)

  • 1N Hydrochloric Acid (HCl) (50 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert nitrogen gas. Add ZrCl₄ (11.7 g) and anhydrous DCM (130 mL).

    • Validation Checkpoint 1: The ZrCl₄ must be a free-flowing white powder. If it is clumpy or fuming excessively upon transfer, it has hydrolyzed. Using degraded catalyst will result in near-total starting material recovery.

  • Complex Formation: Add MTBE (50 mmol) dropwise to the suspension at room temperature. Stir for 15 minutes to allow the Lewis acid-etherate complex to form.

  • Substrate Addition: Slowly add 3-fluorophenol (50 mmol) dropwise to the mixture.

  • Heating & Reaction: Attach a reflux condenser and heat the reaction mixture to 50°C for exactly 2 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The 3-fluorophenol starting material (R_f ~0.3) should be completely replaced by a less polar product spot (R_f ~0.5). Do not exceed 2.5 hours to prevent over-alkylation.

  • Acidic Quench: Remove the flask from heat and cool to 0°C in an ice bath. Slowly quench the reaction by adding 50 mL of cold 1N HCl.

    • Validation Checkpoint 3: Upon quenching with HCl, the mixture must separate into two distinct, clear liquid phases without any opaque interfacial gel. If a gel forms, add more 1N HCl until it dissolves.

  • Extraction & Isolation: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 4-tert-butyl-3-fluorophenol.

References

  • Substituted sulfonylaminoarylmethyl cyclopropanecarboxamide as VR1 receptor antagonists (US20060211741A1).
  • 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h) (CA2749893A1).
  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Purification of 4-Tert-butyl-3-fluorophenol

Welcome to the technical support guide for the purification of 4-tert-butyl-3-fluorophenol. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in ob...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-tert-butyl-3-fluorophenol. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will explore the common impurities, troubleshoot frequently encountered problems, and provide detailed, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and common challenges associated with 4-tert-butyl-3-fluorophenol purification.

Q1: What are the most common impurities found in crude 4-tert-butyl-3-fluorophenol?

A1: The impurity profile is heavily dependent on the synthetic route. The most prevalent method for synthesis is the Friedel-Crafts alkylation of 3-fluorophenol with a tert-butylating agent (like isobutylene or tert-butanol). This reaction is seldom perfectly selective and can generate several byproducts:

  • Regioisomeric Impurities: The primary challenge is the formation of positional isomers. The major isomeric impurity is typically 2-tert-butyl-3-fluorophenol . These isomers often exhibit very similar physical properties, making their separation difficult.[1][2]

  • Di-alkylated Byproducts: The product, 4-tert-butyl-3-fluorophenol, can sometimes be more reactive than the starting material, leading to a second alkylation and the formation of di-tert-butylated fluorophenols.[2]

  • Unreacted Starting Materials: Residual 3-fluorophenol is a common impurity.

  • Catalyst Residues: Depending on the catalyst used (e.g., AlCl₃, H₂SO₄, or solid acids), trace amounts may remain after the initial workup.[3]

Q2: What physical properties are critical for designing a purification strategy?

A2: Understanding the differences in physical properties between the target compound and its main impurities is crucial. While specific experimental data for 4-tert-butyl-3-fluorophenol is limited, we can infer properties from its parent compound, 4-tert-butylphenol, and related structures. The key challenge lies in the similarity between the 4-tert-butyl and 2-tert-butyl isomers.

Property4-tert-butyl-3-fluorophenol (Target)2-tert-butyl-3-fluorophenol (Isomer)3-Fluorophenol (Starting Material)
Boiling Point Estimated to be slightly lower than 4-tert-butylphenol (237-239 °C).[4] Very close to the 2-isomer.Very close to the 4-isomer, making separation by standard distillation difficult.[2]~178 °C
Melting Point Expected to be a crystalline solid. The parent compound melts at 99.5 °C.[4]Expected to be a solid, likely with a different crystal lattice but potentially a close melting point.13.6 °C
Polarity Moderately polar. The hydroxyl group allows for hydrogen bonding, while the tert-butyl group adds non-polar character.Polarity is very similar to the 4-isomer. The proximity of the bulky tert-butyl group to the hydroxyl may slightly decrease its ability to form intermolecular hydrogen bonds compared to the 4-isomer.More polar than the alkylated products.
Acidity (pKa) The pKa is expected to be around 10, similar to other phenols.[5]The pKa is expected to be very similar to the 4-isomer.The pKa of 3-fluorophenol is 9.3, making it slightly more acidic than its tert-butylated counterparts.[6]

Q3: Is 4-tert-butyl-3-fluorophenol thermally stable?

A3: Phenolic compounds can be susceptible to degradation and oxidation at high temperatures. The parent compound, 4-tert-butylphenol, has been studied and shows thermal decomposition at very high temperatures (673–738 K or 400-465 °C)[7]. However, for purification purposes, it is best practice to assume potential instability. Distillation should be performed under reduced pressure (vacuum) to lower the boiling point and minimize the risk of thermal decomposition.[8] Dangerous fumes can be emitted upon decomposition.[5]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: My NMR/GC-MS analysis shows a persistent isomeric impurity that co-elutes during chromatography.

Cause: The 2-tert-butyl and 4-tert-butyl isomers have very similar polarities, leading to poor resolution on standard silica gel columns with common solvent systems.

Solution: Chromatographic Optimization

  • Reduce Solvent Polarity: Enhance the separation by using a less polar mobile phase. A gradient elution starting from 100% hexanes and slowly introducing ethyl acetate (e.g., 0% to 5% over many column volumes) can effectively resolve compounds with minor polarity differences.

  • Try an Alternative Solvent System: Replace the standard ethyl acetate with a different polar modifier. A system of hexanes/dichloromethane or hexanes/toluene can alter the selectivity by changing the interactions with the silica stationary phase.[9]

  • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a standard starting point for separating substituted phenols.[10][11]

Workflow: Optimizing Isomer Separation by Flash Chromatography

Purification_Strategy start What is the main impurity? is_sm Unreacted Starting Material? start->is_sm is_isomer Isomeric Impurity >1%? is_solid Is crude product a solid? is_isomer->is_solid No chromatography Flash Chromatography is_isomer->chromatography Yes is_sm->is_isomer No acidbase Aqueous Base Wash is_sm->acidbase Yes crystallize Recrystallization is_solid->crystallize Yes distill Vacuum Distillation is_solid->distill No purification_node purification_node final_product High-Purity Product chromatography->final_product acidbase->is_isomer Then check... crystallize->final_product distill->final_product

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Fluorination of 4-tert-Butylphenol

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working on the electrophilic fluorination of 4-tert-butylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working on the electrophilic fluorination of 4-tert-butylphenol. Because direct fluorination of electron-rich aromatics is notoriously prone to side reactions, this document breaks down the mechanistic causality behind common failures and provides self-validating, highly optimized protocols to ensure reproducible yields.

Part 1: Mechanistic Visualization

G SM 4-tert-Butylphenol Ipso Ipso-Attack (Para) [PIFA / NEt₃·3HF] SM->Ipso Ortho Ortho-Attack [Selectfluor] SM->Ortho Ox Over-Oxidation [Excess Oxidant] SM->Ox Dearom 4-tert-Butyl-4-fluoro- cyclohexa-2,5-dien-1-one Ipso->Dearom OrthoProd 2-Fluoro-4-tert- butylphenol Ortho->OrthoProd Quinone tert-Butyl-p- benzoquinone + Polymers Ox->Quinone Acid Acid-Catalyzed Aromatization (2.0M HCl) Dearom->Acid WeakAcid Weak Acid (0.71M HCl) Dearom->WeakAcid Final 4-Fluorophenol + Isobutene Acid->Final Ether 4-Fluorophenyl tert-butyl ether WeakAcid->Ether

Reaction pathways and side reactions in the fluorination of 4-tert-butylphenol.

Part 2: Troubleshooting Guides & FAQs

Q: Why use 4-tert-butylphenol as a starting material to synthesize 4-fluorophenols instead of relying on the traditional Balz-Schiemann reaction on 4-aminophenol? A: For drug development professionals synthesizing active pharmaceutical ingredients (APIs) like Cisapride or Nebivolol, the standard Balz-Schiemann reaction of 4-aminophenol in anhydrous HF is notoriously inefficient due to the extensive formation of polymeric side products[1]. By starting with 4-tert-butylphenol, the bulky tert-butyl group acts as a traceless directing group. It blocks the para position, allowing controlled oxidative fluorodearomatization, and is subsequently cleaved as isobutene gas under acidic conditions to reveal the pure 4-fluorophenol[1].

Q: Why am I isolating a cyclohexadienone instead of a standard fluorinated aromatic ring when using electrophilic fluorinating agents? A: When treating 4-tert-butylphenol with electrophilic fluorine sources under oxidative conditions (e.g., PIFA/fluoride systems), the high electron density at the para position directs the attack ipso to the bulky tert-butyl group[1]. This forms a phenoxenium ion intermediate that traps fluoride, resulting in fluorodearomatization to yield 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one[1]. This is not a failed reaction; it is a highly useful intermediate that can be rearomatized in a subsequent step.

Q: My reaction mixture turns dark brown, and I am isolating significant amounts of polymeric material and a yellow crystalline side product. What is going wrong? A: You are observing over-oxidation and radical polymerization. Phenols are highly susceptible to oxidation, forming reactive quinones. The yellow crystalline side product is likely tert-butyl-p-benzoquinone[1]. This occurs when the oxidative fluorination intermediate loses hydrogen fluoride instead of trapping it, or when excess oxidant is present[1]. Furthermore, competing free-radical processes in direct fluorination can lead to extensive polymerization[2]. Causality & Solution: Ensure strict temperature control (0 °C) during the addition of the oxidant. Use a precise 1:1.05 stoichiometric ratio of the hypervalent iodine reagent, and ensure your fluoride source is completely anhydrous[1].

Q: During the acid-catalyzed rearomatization step, I am getting a mixture of 4-fluorophenol and a significant amount of 4-fluorophenyl tert-butyl ether. How do I drive the reaction to the pure phenol? A: The formation of the tert-butyl ether is a direct consequence of insufficient acid concentration[1]. During aromatization, the tert-butyl group is ejected as a tert-butyl cation. If the acid concentration is too low (e.g., 0.71 M HCl), the reaction is sluggish, and the nucleophilic phenolic oxygen traps the cation, forming the ether[1]. Causality & Solution: Increase the HCl concentration to 2.0 M in diethyl ether and perform the reaction at reflux in a sealed vessel to prevent HCl gas loss[1]. This ensures rapid, complete conversion to 4-fluorophenol and forces the tert-butyl cation to eliminate strictly as isobutene gas[1].

Part 3: Quantitative Data on Side Reactions

The following table summarizes how specific reaction conditions dictate the primary product and the mechanistic cause behind major side reactions.

Reaction ConditionPrimary ProductMajor Side Product(s)Mechanistic Cause of Side Product
PIFA / NEt₃·3HF (0 °C) 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-onetert-butyl-p-benzoquinoneOver-oxidation / HF elimination[1]
Selectfluor / MeCN (RT) 2-fluoro-4-tert-butylphenolPolymeric materialsFree-radical polymerization[2]
0.71 M HCl in Et₂O (RT) 4-fluorophenol4-fluorophenyl tert-butyl etherInsufficient acid; cation trapping[1]
2.0 M HCl in Et₂O (Reflux) 4-fluorophenolNone (Isobutene gas escapes)N/A - Optimized condition[1]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in the synthetic workflow, the following two-step protocol incorporates built-in physical and visual checkpoints so scientists can validate the reaction's progress without immediate spectroscopic analysis.

Step 1: Oxidative Fluorodearomatization

Synthesis of 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve 4-tert-butylphenol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Fluoride Addition: Add triethylamine tris(hydrofluoride) (NEt₃·3HF) (1.5 equiv).

    • Causality: NEt₃·3HF is chosen over Olah's reagent (Py·HF) because it is less aggressive, compatible with standard glass apparatus, and provides sufficient nucleophilic fluoride without degrading the substrate[1].

  • Oxidation: Cool the mixture strictly to 0 °C. Slowly add[bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.05 equiv) dropwise.

  • Self-Validation Checkpoint: PIFA is a white solid that will progressively dissolve as it reacts. The solution will transition from colorless to a pale yellow. Monitor via TLC (Hexane/EtOAc 8:2); the starting phenol (Rf ~0.6, stains dark with KMnO₄) will disappear, replaced by the dienone (Rf ~0.4, UV active).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Step 2: Acid-Catalyzed Aromatization

Synthesis of 4-Fluorophenol

  • Preparation: Dissolve the crude dienone from Step 1 in a 2.0 M solution of HCl in anhydrous diethyl ether[1].

  • Reaction: Transfer the solution to a heavy-walled glass pressure vessel (sealed tube).

    • Causality: A sealed vessel is mandatory to prevent the loss of HCl gas, which would lower the acid concentration and lead to ether side-products[1]. Heat the mixture to reflux (approx. 40 °C).

  • Self-Validation Checkpoint: The reaction generates isobutene gas. If monitored with a pressure gauge, a steady increase in internal pressure will be observed. The reaction is complete (typically within 8 hours) when the pressure stabilizes, indicating the complete ejection of the tert-butyl group[1].

  • Workup: Carefully vent the isobutene gas in a fume hood. Neutralize the solution, extract with ether, and purify via sublimation or column chromatography to yield pure 4-fluorophenol[1].

Part 5: Comprehensive References

  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions Source: Collection of Czechoslovak Chemical Communications (Vol. 67, 2002) URL:

  • Product Class 1: Fluoroarenes Source: Science of Synthesis, Thieme Connect URL:

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC of Fluorophenols

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with asymmetric, tailing peaks when analyzing halogenated aromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with asymmetric, tailing peaks when analyzing halogenated aromatics. The key to resolving peak tailing is not blindly swapping out columns, but understanding the thermodynamic and chemical causality behind the retention mechanisms. Fluorophenols present a unique chromatographic challenge because their molecular electronics fundamentally alter their behavior in reversed-phase liquid chromatography (RPLC).

This guide is designed to provide you with the mechanistic understanding and self-validating protocols necessary to permanently resolve peak tailing in your fluorophenol assays.

Part 1: Diagnostic Logic & Troubleshooting Workflow

Before adjusting mobile phases or replacing hardware, we must isolate the root cause of the asymmetry. Peak tailing in HPLC stems from either a physical disruption in the fluidic path or a chemical secondary interaction at the stationary phase[1].

TroubleshootingFlow Start Observe Peak Tailing in Fluorophenol Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Void, Fittings, Tubing) Decision->Physical Yes Chemical Chemical Issue (Secondary Interactions) Decision->Chemical No FixPhys Replace tubing/frit, Reverse flush column Physical->FixPhys FixChem Adjust pH < pKa - 2, Use end-capped/PFP column Chemical->FixChem

Diagnostic workflow to isolate physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q: Why are fluorophenols so prone to peak tailing compared to standard phenols? A: The causality lies in the inductive effect of the highly electronegative fluorine atom. Fluorine withdraws electron density from the aromatic ring, which significantly stabilizes the conjugate base and lowers the pKa of the hydroxyl group[2]. While a standard phenol has a pKa of ~9.95, o-fluorophenol drops to 8.7[2], and polyfluorinated phenols (like pentafluorophenol) can have a pKa as low as ~5.5.

At a typical unbuffered mobile phase pH (pH 5-7), these fluorophenols exist in a state of partial ionization. Concurrently, residual silanol groups (Si-OH) on standard silica-based columns (which have a pKa of 3.8–4.2) are fully ionized into negatively charged SiO⁻ sites. This creates a dual-retention mechanism: your analyte is retained by standard hydrophobic partitioning, but also gets "stuck" via secondary ion-exchange and hydrogen-bonding interactions with the silanols, resulting in a trailing peak edge[3].

Q: How do residual silanols physically cause the "tail"? A: Think of hydrophobic retention as a smooth, fast interaction, and silanol ion-exchange as "chemical velcro"[1]. When a billion analyte molecules travel through the column, most interact with the C18 ligands and elute as a tight Gaussian band. However, a fraction of the partially ionized fluorophenol molecules interact with the sparse, highly active ionized silanol sites. These high-energy interactions take longer to dissociate, causing those specific molecules to lag behind the main band, creating the characteristic exponential tail[4].

Mechanism pH Mobile Phase pH (e.g., pH 6.0) Silanol Residual Silanols (pKa ~4.0) Ionized as SiO⁻ pH->Silanol Analyte Fluorophenol (pKa 5.5 - 8.7) Partially Ionized pH->Analyte Interaction Secondary Interactions (Ion-Exchange / H-Bonding) Silanol->Interaction Analyte->Interaction Result Peak Tailing & Broadening Interaction->Result

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Part 3: Quantitative Data & Buffer Selection

To prevent mixed-mode retention, the mobile phase pH must dictate the ionization state of the analyte. The golden rule of RPLC method development is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure >99% of the molecule is in a single state (preferably unionized for optimal retention)[5].

Table 1: Physicochemical Properties and pH Optimization for Phenolic Compounds
AnalytePredicted/Measured pKaIonization State at pH 7.0Recommended Mobile Phase pH
Phenol 9.95Neutral2.0 - 7.0
4-Fluorophenol 9.9[2]Neutral2.0 - 7.0
2-Fluorophenol 8.7[2]Partially Ionized2.0 - 6.5
2-Amino-4-chloro-5-fluorophenol 9.31[6]Partially Ionized3.0 (Acidic Buffer)[6]
Pentafluorophenol ~5.5Fully Ionized< 3.5
Silica Silanols (Si-OH) 3.8 - 4.2Fully Ionized< 3.0 (to neutralize)[7]

Part 4: Self-Validating Experimental Protocols

Do not guess the source of your chromatographic error. Execute these step-by-step protocols to systematically diagnose and eliminate peak tailing. Every protocol includes a validation logic step to ensure the system self-verifies the fix.

Protocol 1: The Neutral Marker System Suitability Test

Purpose: To definitively isolate chemical silanol interactions from physical system voids[1].

  • Preparation: Prepare a test mix containing your target fluorophenol (e.g., 10 µg/mL) and a highly hydrophobic, strictly neutral marker like Toluene or Uracil (depending on your organic modifier ratio).

  • Injection: Inject 5 µL of the test mix under your current isocratic conditions.

  • Quantification: Calculate the Asymmetry Factor ( As​ ) for both peaks using your chromatography data system (CDS). As​=B/A at 10% peak height[3].

  • Validation Logic:

    • If As​ (Toluene) > 1.2: The issue is physical . You have a column void, a partially plugged frit, or poorly swaged extra-column tubing[3],[8]. Replace the inlet frit or reverse-flush the column[9].

    • If As​ (Toluene) ≤ 1.2 but As​ (Fluorophenol) > 1.5: The issue is chemical . The system plumbing is perfect, but your analyte is undergoing secondary acid-base interactions with the stationary phase[1]. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Suppression Strategy

Purpose: To protonate both the fluorophenol and the residual silanols, eliminating ion-exchange interactions[7].

  • pKa Identification: Identify the pKa of your specific fluorophenol (refer to Table 1).

  • Buffer Formulation: Formulate an acidic mobile phase buffer to suppress ionization. For highly acidic fluorophenols, prepare a 25 mM Potassium Dihydrogen Phosphate buffer[6].

  • pH Adjustment: Adjust the aqueous buffer pH to 3.0 using 85% phosphoric acid[6]. At pH 3.0, the silanol groups (pKa ~4.0) will be fully protonated (neutralized), and the fluorophenol will be forced into its neutral, hydrophobic state[3],[7].

  • Equilibration: Flush the column with at least 10 column volumes of the new buffered mobile phase.

  • Validation Logic: Re-inject the sample. A restored Asymmetry Factor ( As​ approaching 1.0–1.2) validates that secondary ion-exchange interactions have been successfully suppressed[3].

Protocol 3: Stationary Phase Optimization (The PFP Advantage)

Purpose: To utilize alternative selectivity mechanisms when low pH buffers cannot be used (e.g., due to MS detection limits or acid-sensitive analytes)[10].

  • Column Selection: Remove the standard C18 column and install a Pentafluorophenyl (PFP) column. PFP phases are highly deactivated and provide unique selectivity for halogenated aromatics[10].

  • Solvent Selection: Switch your organic modifier from Acetonitrile to Methanol. Methanol acts as a hydrogen-bond donor/acceptor and enhances the π−π and dipole-dipole interactions inherent to the PFP stationary phase.

  • Equilibration: Run a gradient from 5% to 95% Methanol over 20 minutes to fully wet and equilibrate the fluorinated phase.

  • Validation Logic: Inject the fluorophenol sample. The PFP column will selectively retain the fluorinated analyte via shape recognition and charge transfer, bypassing the traditional silanol-driven tailing mechanism[10]. Improved peak symmetry without the need for harsh acidic buffers confirms the successful engagement of the fluorinated stationary phase.

Sources

Troubleshooting

Technical Support Center: 4-Tert-butyl-3-fluorophenol Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of substituted phenols in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the erratic behavior of substituted phenols in solution.

While 4-tert-butyl-3-fluorophenol is a highly valuable building block in medicinal chemistry and materials science, its stability in solution is heavily dictated by its microenvironment. The interplay between the electron-withdrawing fluorine atom, the sterically bulky tert-butyl group, and the weakly acidic phenolic hydroxyl group creates specific vulnerabilities to oxidation, photodefluorination, and pH-driven degradation.

This guide is designed to move beyond basic handling instructions. Here, we will troubleshoot common issues by examining the underlying chemical causality, providing you with self-validating protocols to ensure absolute reproducibility in your assays.

Troubleshooting & FAQs

Q1: Why does my 4-tert-butyl-3-fluorophenol stock solution turn yellow or brown over time?

The Causality: You are observing autoxidation. Phenolic compounds are inherently susceptible to oxidation in the presence of dissolved oxygen. While the bulky tert-butyl group provides significant steric hindrance that slows down oxidation rates by stabilizing intermediate phenoxy radicals , it does not grant absolute immunity. If your solvent contains trace transition metals or peroxides (a common issue in aging ethereal solvents like THF or diethyl ether), these contaminants catalyze the oxidation of the phenol into highly conjugated quinone derivatives. These quinones absorb visible light, resulting in the yellow/brown discoloration. The Fix: Always use peroxide-free, HPLC-grade solvents. Purge your solvents with an inert gas (Argon or N2) prior to dissolution to displace dissolved oxygen.

Q2: Is 4-tert-butyl-3-fluorophenol sensitive to light when stored in solution?

The Causality: Yes, specifically to ultraviolet (UV) radiation. Fluorinated aromatic systems, including fluorophenols, are susceptible to photodefluorination. Direct photolysis under UV light induces the homolytic cleavage of the C-F bond, releasing free fluoride ions and triggering downstream ring-opening degradation pathways . The Fix: Solutions must be stored in high-quality amber glass vials. Avoid leaving clear vials on the benchtop under fluorescent laboratory lighting for extended periods.

Q3: How does the pH of my aqueous or mixed-solvent system affect compound stability?

The Causality: Phenols are weakly acidic. In basic environments (pH > 8), 4-tert-butyl-3-fluorophenol deprotonates to form a phenoxide anion. The phenoxide ion is significantly more electron-rich than the neutral phenol, which drastically lowers the activation energy required for oxidation. The Fix: Maintain the solution pH in a slightly acidic to neutral range (pH 4–7). At these pH levels, the compound remains fully protonated and exhibits maximum stability against hydrolysis and oxidation .

Mechanistic Degradation Pathways

The following diagram illustrates the logical flow of environmental triggers and their corresponding degradation mechanisms.

G A 4-tert-butyl-3-fluorophenol (Colorless Solution) B High pH / Base Exposure A->B D O2 / Trace Peroxides (e.g., in THF/Ether) A->D F UV Light Exposure A->F C Phenoxide Ion Formation (Highly Reactive) B->C E Oxidation to Quinones (Yellow/Brown Discoloration) C->E O2 D->E G Photodefluorination (Fluoride Release) F->G

Fig 1: Primary degradation pathways of 4-tert-butyl-3-fluorophenol in solution.

Quantitative Data: Solvent Compatibility & Stability Profile

To optimize your experimental design, reference the table below for solvent compatibility. This data synthesizes the kinetic vulnerabilities of the compound across different chemical environments.

Solvent TypeRecommended SolventsOxidation RiskPhotodegradation RiskOptimal pH RangeEst. Shelf-Life (4°C, Dark)
Alcohols Methanol, EthanolLowLowNeutral> 6 Months
Polar Aprotic DMSO, DMF, AcetonitrileLow-MediumLowNeutral3 - 6 Months
Ethers THF, Diethyl EtherHigh (Peroxide risk)LowN/A< 1 Month (Unless stabilized)
Aqueous Buffers Phosphate Buffer, AcetateMediumMedium4.0 – 7.01 - 3 Months
Basic Aqueous NaOH, Carbonate BuffersCritical Medium> 8.0< 24 Hours

Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

To ensure the integrity of your stock solutions, follow this step-by-step methodology. This protocol is designed as a closed-loop system: it incorporates preventative measures and concludes with an analytical validation step to guarantee baseline purity before use.

Materials Required:

  • HPLC-grade Methanol or Acetonitrile (peroxide-free)

  • Argon or Nitrogen gas line with a sparging needle

  • Amber glass HPLC vials with PTFE-lined septa

  • 4-tert-butyl-3-fluorophenol powder

Step-by-Step Methodology:

  • Solvent Degassing (Causality: Autoxidation Prevention): Transfer 10 mL of the chosen solvent into a clean glass vial. Submerge the sparging needle and bubble Argon through the solvent for a minimum of 15 minutes. This physically displaces dissolved oxygen, removing the primary reactant required for quinone formation.

  • Inert Dissolution: Weigh the required mass of 4-tert-butyl-3-fluorophenol and transfer it to the degassed solvent. Gently swirl to dissolve. Do not sonicate, as localized cavitation heating can accelerate degradation.

  • Aliquoting and UV Protection: Transfer the solution into amber glass vials. The amber glass acts as a physical barrier against UV radiation, neutralizing the risk of photodefluorination.

  • Headspace Blanketing: Before capping, gently blow Argon over the headspace of the vial for 5 seconds. Immediately seal with a PTFE-lined cap. Store at 4°C or -20°C.

  • Self-Validation Check (Critical Step): Before utilizing the stock solution in critical assays, withdraw a 10 µL aliquot and perform a baseline validation:

    • Optical Validation: Run a UV-Vis scan from 300 nm to 600 nm. The baseline should be flat above 400 nm. Any absorbance in the 400–500 nm range confirms quinone contamination.

    • Structural Validation: If available, run a quick 19 F NMR. You should observe a single fluorine environment. The appearance of a sharp peak near -119 ppm indicates free fluoride, confirming that photodefluorination has occurred. If this peak is present, discard the batch.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information (PMC, NIH). URL:[Link]

  • Nanoparticle mediated photodefluorination monitored by 19F NMR. ResearchGate. URL:[Link]

  • PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. National Center for Biotechnology Information (PubChem). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Tert-butyl-3-fluorophenol and Other Fluorinated Phenols for Advanced Synthesis

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design.[1] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and biological profile.[2][3] When introduced to a phenolic ring, fluorine can profoundly alter acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions.[4]

This guide provides an in-depth comparison of 4-tert-butyl-3-fluorophenol , a highly functionalized building block, with other common fluorinated phenols such as 4-fluorophenol, 2-fluorophenol, and 3-fluorophenol. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by experimental data and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal fluorinated phenol for their specific synthetic and application needs.

Featured Compound: 4-Tert-butyl-3-fluorophenol

The structure of 4-tert-butyl-3-fluorophenol presents a fascinating interplay of steric and electronic effects. The bulky tert-butyl group at the para-position acts as a lipophilic anchor and a steric shield, while the ortho-fluorine atom powerfully influences the electronic environment of the hydroxyl group and the aromatic ring.

  • Electronic Profile : The fluorine atom, through its strong electron-withdrawing inductive effect (-I), increases the acidity of the phenolic proton compared to its non-fluorinated parent, 4-tert-butylphenol.

  • Steric Profile : The tert-butyl group not only enhances solubility in nonpolar media but also sterically hinders the para-position, directing reactions to the available ortho-positions. This predictable reactivity is a significant advantage in multi-step synthesis.[5]

  • Synthetic Access : This compound can be synthesized through various routes, including the fluorination of 4-tert-butylphenol or the functionalization of a fluorinated precursor. The choice of method depends on the desired scale and available starting materials.[6]

Comparative Analysis: Physicochemical Properties

The true utility of a building block is revealed by comparing its fundamental properties against common alternatives. The introduction of fluorine and a tert-butyl group creates a unique physicochemical profile for 4-tert-butyl-3-fluorophenol.

Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups like fluorine stabilize the negative charge, lowering the pKa and increasing acidity. Conversely, electron-donating groups like alkyl substituents have a slight pKa-increasing effect.

As the data in Table 1 illustrates, fluorination consistently increases the acidity of the parent phenol (pKa ≈ 10.0). The effect is most pronounced when fluorine is at the ortho or para position, where it can exert both inductive and resonance effects. In 4-tert-butyl-3-fluorophenol, the potent inductive effect of the fluorine at the 3-position is the dominant factor in lowering the pKa relative to 4-tert-butylphenol.

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter for drug absorption and distribution. The tert-butyl group is a powerful lipophilic modifier, drastically increasing the LogP value. While fluorine is highly electronegative, its effect on lipophilicity is complex; monofluorination can often decrease LogP by reducing the polarizability of neighboring C-H bonds.[7][8][9]

In 4-tert-butyl-3-fluorophenol, the large, nonpolar surface area of the tert-butyl group dominates the molecule's character, making it significantly more lipophilic than the simple fluorophenols. This makes it an ideal scaffold for applications requiring enhanced membrane permeability or solubility in organic media.

Table 1: Comparison of Physicochemical Properties

Compound Structure Molecular Weight ( g/mol ) pKa (approx.) XlogP (Predicted)
Phenol Phenol 94.11 10.0[10] 1.5
4-Fluorophenol 4-Fluorophenol 112.10 9.9[10] 1.6
2-Fluorophenol 2-Fluorophenol 112.10 8.7[10] 1.6
3-Fluorophenol 3-Fluorophenol 112.10 9.3[10] 1.9
4-tert-Butylphenol 4-tert-Butylphenol 150.22 10.2 3.2[5]

| 4-tert-Butyl-3-fluorophenol | 4-tert-Butyl-3-fluorophenol | 168.21 | ~9.5 (estimated) | 3.3[11] |

Note: pKa and LogP values are sourced from various references and may vary slightly depending on the experimental or computational method used. The pKa for 4-tert-butyl-3-fluorophenol is an estimate based on substituent effects.

G cluster_pka pKa Modulation cluster_logp LogP Modulation Phenol Phenol (pKa ~10.0) F Add ortho/meta-F (Inductive Effect) Phenol->F tBu Add para-tBu (Donating Effect) Phenol->tBu Result_F Acidity Increases (pKa Decreases) F->Result_F Result_tBu Acidity Decreases (pKa Increases) tBu->Result_tBu Phenol_LP Phenol (LogP ~1.5) F_LP Add F (Minor Effect) Phenol_LP->F_LP tBu_LP Add tBu (Major Effect) Phenol_LP->tBu_LP Result_F_LP LogP Slightly Changes F_LP->Result_F_LP Result_tBu_LP LogP Significantly Increases tBu_LP->Result_tBu_LP

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for C-C bond formation. The phenolic hydroxyl can be protected and used as a directed metalation group (DMG). For 2-fluorophenol, metalation will occur regioselectively at the 6-position, directed by both the protected hydroxyl and the fluorine. For 4-tert-butyl-3-fluorophenol, the situation is unambiguous: metalation will occur exclusively at the 2-position, directed by the powerful hydroxyl DMG. This provides a single, predictable site for introducing a wide range of electrophiles. [12][13]

Cross-Coupling Reactions

Phenols are readily converted into triflates or tosylates, which are excellent substrates for palladium- or nickel-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [14][15]While all the compared phenols can undergo this transformation, the steric bulk of the tert-butyl group in 4-tert-butyl-3-fluorophenol may require more robust catalytic systems (e.g., using sterically demanding phosphine ligands like SPhos) to achieve high yields, especially when coupling to a hindered boronic acid. [16]However, the increased lipophilicity can be an advantage, improving solubility in the organic solvents typically used for these reactions.

Experimental Protocols

To translate theory into practice, the following validated protocols provide a starting point for key transformations involving fluorinated phenols.

Protocol 1: Regioselective Fluorination of a Hindered Phenol

This protocol demonstrates the selective introduction of fluorine at the para-position of a sterically hindered phenol using xenon difluoride, a method that can be adapted for similar substrates. [17] Objective: To synthesize 2,6-di-tert-butyl-4-fluorophenol.

Materials:

  • 2,6-Di-tert-butylphenol

  • Xenon difluoride (XeF₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (AcOEt) for elution

  • Round-bottom flask, magnetic stirrer, low-temperature bath (-60 °C)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,6-di-tert-butylphenol (e.g., 0.3 g, 1.4 mmol) in anhydrous dichloromethane (3 mL).

  • Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

  • Reagent Addition: Carefully add xenon difluoride (0.23 g, 1.4 mmol) to the stirred solution in portions. Caution: XeF₂ is a strong oxidizing agent. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction: Stir the reaction mixture at -60 °C for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using a hexane/ethyl acetate gradient to yield the pure 2,6-di-tert-butyl-4-fluorophenol.

Protocol 2: Suzuki-Miyaura Coupling of a Phenol via its Tosylate

This two-step protocol details the activation of a phenol as a tosylate followed by a standard Suzuki-Miyaura cross-coupling reaction. [14] Objective: To synthesize a biaryl product from a fluorinated phenol.

Step A: Tosylation of the Phenol

  • Setup: Dissolve the fluorinated phenol (1.0 eq) in pyridine or dichloromethane with a base like triethylamine (1.5 eq) at 0 °C.

  • Activation: Slowly add tosyl chloride (1.2 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours until TLC indicates complete consumption of the starting phenol.

  • Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude aryl tosylate, which can often be used without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • Catalyst Preparation: In a Schlenk flask, add the aryl tosylate (1.0 eq), arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.

  • Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography to isolate the desired biaryl product.

G A 1. Prepare Phenol Tosylate (Phenol + TsCl, Base) B 2. Assemble Reaction Components (Aryl Tosylate, Boronic Acid, Pd Catalyst, Base) A->B C 3. Add Degassed Solvent (e.g., Dioxane/Water) B->C D 4. Heat Under Inert Atmosphere (80-100 °C, 6-24h) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Column Chromatography E->F G Pure Biaryl Product F->G

Caption: Experimental Workflow for Suzuki-Miyaura Coupling of a Phenol.

Conclusion and Strategic Selection

The choice between 4-tert-butyl-3-fluorophenol and other fluorinated phenols is a strategic decision dictated by the specific goals of a research program.

  • Choose 4-tert-butyl-3-fluorophenol when:

    • High lipophilicity is required to enhance membrane permeability or solubility in nonpolar systems.

    • A sterically-defined and predictable platform for substitution is needed, with the para-position blocked.

    • The synthetic target benefits from the unique electronic and steric environment created by the combined ortho-fluoro and para-tert-butyl substitution pattern.

  • Choose simpler fluorophenols (e.g., 2-, 3-, or 4-fluorophenol) when:

    • Lower lipophilicity and molecular weight are desirable.

    • Multiple positions on the aromatic ring need to be accessible for functionalization.

    • Cost and availability are primary concerns, as these are more common starting materials.

Ultimately, 4-tert-butyl-3-fluorophenol is not merely an alternative but a specialized tool. Its distinct combination of properties offers a pre-organized scaffold that can accelerate the synthesis of complex molecules and provide access to chemical space that is difficult to reach with simpler building blocks. By understanding the fundamental principles outlined in this guide, researchers can leverage the full potential of this and other fluorinated phenols to advance their scientific endeavors.

References

  • Prakash, G. K. S., & Yudin, A. K. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 67(10), 1466-1476. [Link]

  • Messerer, R., et al. (2017). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 27(15), 3445-3449. [Link]

  • Verhoye, L., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E and F. [Link]

  • Lee, E., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. Journal of the American Chemical Society, 139(32), 11138-11144. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. [Link]

  • Takemoto, I., & Yamasaki, K. (1991). Selective Synthesis of Fluorophenol Derivatives. Bioscience, Biotechnology, and Biochemistry, 55(5), 789-790. [Link]

  • Verhoye, L., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]

  • PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. [Link]

  • Isanbor, C., & O'Hagan, D. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(23), 9049-9060. [Link]

  • Arkat USA. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC, 2009(6), 167-173. [Link]

  • Caron, T., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(1), 360-374. [Link]

  • Wang, C., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 642. [Link]

  • ResearchGate. (2023). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

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  • Welch, J. T., & Allwein, S. P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic & Biomolecular Chemistry, 10(45), 9031-9036. [Link]

  • Welch, J. T., & Allwein, S. P. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic & Biomolecular Chemistry, 10(45), 9031-9036. [Link]

  • Di Meo, F., et al. (2013). Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. Physical Chemistry Chemical Physics, 15(31), 13014-13023. [Link]

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  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

  • National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. [Link]

  • ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. [Link]

  • European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-tert-butylphenol. [Link]

  • National Institutes of Health. (2014). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. [Link]

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  • Royal Society of Chemistry. (1967). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic. [Link]

  • PubChemLite. (n.d.). 4-tert-butyl-3-fluorophenol (C10H13FO). [Link]

  • PubChem. (n.d.). 4-tert-Butyl-3-chlorophenol. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 1. [Link]

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  • National Institutes of Health. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

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  • MDPI. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 28(11), 4531. [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

Sources

Validation

Structural Comparison of 4-tert-Butylphenol and its Fluorinated Derivatives: A Guide for Rational Drug Design

The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, agrochemicals, and materials science. It is prized for its ability to fill hydrophobic pockets and sterically shield adjacent functional group...

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, agrochemicals, and materials science. It is prized for its ability to fill hydrophobic pockets and sterically shield adjacent functional groups. However, the use of 4-tert-butylphenol (4-TBP) is increasingly scrutinized due to its high lipophilicity, susceptibility to cytochrome P450-mediated oxidative metabolism, and documented endocrine-disrupting properties[1].

To overcome these liabilities, researchers are turning to fluorinated bioisosteres. By replacing the tert-butyl group with a fluorinated analog—such as a tris(fluoromethyl)methyl (TFTB) or nonafluoro-tert-butyl group—or by fluorinating the phenolic ring, scientists can decouple the steric benefits of the tert-butyl moiety from its detrimental electronic and metabolic profiles[2]. This guide provides an objective structural comparison, physicochemical data, and validated experimental protocols for evaluating these derivatives.

Structural and Electronic Paradigm: The "Fluorine Effect"

The structural comparison between 4-TBP and its fluorinated derivatives centers on the profound electronic changes induced by fluorine, the most electronegative element, without drastically altering the molecule's three-dimensional footprint.

  • 4-tert-Butylphenol (4-TBP): The standard tert-butyl group (-C(CH₃)₃) is electron-donating via inductive (+I) effects. This enriches the electron density of the aromatic ring, raising the pKa of the phenolic hydroxyl group (pKa ~10.23)[3] and making the ring highly susceptible to electrophilic attack and oxidative metabolism.

  • 4-(Nonafluoro-tert-butyl)phenol: The -C(CF₃)₃ group acts as a steric mimic but is powerfully electron-withdrawing (-I effect). For context, nonafluoro-tert-butyl alcohol has a pKa of 5.4, compared to a pKa of 18 for standard tert-butanol[4]. When attached to a phenol, this group pulls electron density away from the aromatic ring, significantly lowering the pKa of the hydroxyl group and deactivating the ring toward oxidation.

  • 2,6-Difluoro-4-tert-butylphenol: Fluorination directly on the aromatic ring, ortho to the hydroxyl group, exerts a strong localized inductive pull. This lowers the pKa of the phenol to physiological ranges (~7.8) while sterically shielding the -OH group from phase II metabolism (e.g., glucuronidation).

Quantitative Physicochemical Comparison

The following table summarizes the structural and performance differences between 4-TBP and its primary fluorinated bioisosteres.

Property4-tert-Butylphenol (4-TBP)4-(Nonafluoro-tert-butyl)phenol2,6-Difluoro-4-tert-butylphenol
Steric Volume (ų) ~150~175~165
Electronic Effect on Ring Electron-Donating (+I)Strongly Electron-Withdrawing (-I)Electron-Withdrawing (-I)
Aqueous pKa 10.23~8.5~7.8
Lipophilicity (LogP) 3.31> 4.0 (Highly Fluorophilic)~3.5
Metabolic Half-life (HLM) Short (< 30 min)Prolonged (> 120 min)Moderate (~60 min)
Primary Liability Endocrine disruption[1]Extreme lipophilicity / solubilityModerate clearance

Experimental Workflows and Decision Logic

Evaluating highly lipophilic and fluorinated compounds requires specialized orthogonal assays. Traditional potentiometric pKa titrations often fail for fluorinated bioisosteres due to poor aqueous solubility. Therefore, alternative methods like ¹⁹F NMR are required[5].

G Start Compound Library: 4-TBP & Fluorinated Analogs Physico Physicochemical Profiling Start->Physico Bio In Vitro ADME Profiling Start->Bio pKa 19F NMR Titration (pKa Determination) Physico->pKa LogP Shake-Flask / LC-MS (LogP/LogD) Physico->LogP Microsomes Liver Microsome Assay (CYP450 Stability) Bio->Microsomes Tox Endocrine Disruption Screening Bio->Tox Decision Lead Selection: Optimal Bioisostere pKa->Decision LogP->Decision Microsomes->Decision Tox->Decision

Fig 1: Parallel screening workflow for phenolic bioisosteres.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in data acquisition, the following protocols are designed as self-validating systems, incorporating mechanistic rationales and internal controls.

Protocol 1: pKa Determination via ¹⁹F NMR

Causality & Rationale: Traditional UV-metric or potentiometric titrations struggle with the low aqueous solubility of perfluorinated analogs. ¹⁹F NMR circumvents this because the chemical shift ( δ ) of the fluorine atoms is highly sensitive to the protonation state of the distant phenolic -OH group. Furthermore, NMR does not require exact analyte concentrations, making it immune to precipitation artifacts[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM phosphate/borate buffers ranging from pH 5.0 to 11.0 in 10% D₂O/H₂O. Rationale: This range ensures data points are captured at least 2 pH units above and below the estimated pKa to plot a complete sigmoidal curve.

  • Sample Preparation: Dissolve the fluorinated phenol and a reference standard (4-fluorophenol, literature pKa = 8.7) in the buffer series to a final concentration of ~1 mM.

  • Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a standard pulse sequence. Record the chemical shift of the -C(CF₃)₃ or ring fluorine signal at each pH.

  • Data Analysis: Plot the ¹⁹F chemical shift ( δ ) against the measured pH. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point (pKa).

  • Self-Validation Check: The assay is only valid if the internal standard (4-fluorophenol) yields a calculated pKa of 8.7 ± 0.05. A deviation indicates a failure in buffer ionic strength or pH meter calibration.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Rationale: The electron-rich ring of 4-TBP is rapidly oxidized by Cytochrome P450 (CYP450) enzymes. Fluorination withdraws electron density, theoretically blocking this pathway. This assay quantifies the protective "fluorine effect." NADPH is explicitly required as it provides the reducing equivalents necessary for CYP450 catalytic function.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound (4-TBP or fluorinated analog) with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: The assay must run concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). The system is validated only if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <20% depletion.

References

  • 4-tert-Butylphenol | CID 7393.PubChem, National Institutes of Health.
  • Four new substances added to the Candidate List.European Chemicals Agency (ECHA).
  • Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks.ChemRxiv.
  • Properties of Alcohols and Phenols.Chemistry LibreTexts.
  • Determination of pKa values of fluorocompounds in water using 19F NMR.ResearchGate.

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Comparative

Reproducibility of 4-Tert-Butyl-3-Fluorophenol Synthesis: A Comparative Guide

As a critical intermediate in the synthesis of VR1 (Type I Vanilloid) receptor antagonists[1] and DGAT-1 inhibitors[2], 4-tert-butyl-3-fluorophenol (CAS: 886842-69-9)[3] demands highly reproducible synthesis protocols. F...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of VR1 (Type I Vanilloid) receptor antagonists[1] and DGAT-1 inhibitors[2], 4-tert-butyl-3-fluorophenol (CAS: 886842-69-9)[3] demands highly reproducible synthesis protocols. For drug development professionals and scale-up chemists, the primary challenge lies in controlling the regioselectivity of the Friedel-Crafts alkylation of 3-fluorophenol.

This guide objectively compares the two predominant methodologies—Zirconium tetrachloride (ZrCl4) versus Aluminum chloride (AlCl3) mediated alkylation—analyzing the causality behind the reagents, thermodynamic versus kinetic control, and the resulting performance data.

Mechanistic Causality: The Role of the Lewis Acid

Both established protocols utilize methyl tert-butyl ether (MTBE) as the alkylating agent rather than tert-butyl chloride or isobutylene. The choice of MTBE is highly deliberate: it is a liquid at room temperature (unlike isobutylene gas) and avoids the stoichiometric generation of corrosive HCl gas during the initial ionization phase.

However, the choice of Lewis acid dictates the reaction's thermodynamic profile:

  • AlCl3 (Kinetic Control): A highly reactive, hard Lewis acid. It rapidly cleaves MTBE, requiring strict cryogenic control (0 °C) to prevent the rapid volatilization of the resulting isobutylene[2]. The reaction is primarily kinetically driven, which can lead to higher rates of ortho-alkylation and polyalkylation.

  • ZrCl4 (Thermodynamic Control): A milder, more oxophilic Lewis acid. It forms a stable complex with MTBE at room temperature and requires thermal activation (50 °C) to facilitate ether cleavage[1]. This elevated temperature provides the energy necessary for reversible alkylation, allowing the system to thermodynamically equilibrate to the least sterically hindered product: the para-isomer.

Mechanism MTBE Methyl tert-butyl ether (MTBE) Complex Acid-Ether Complex MTBE->Complex LewisAcid Lewis Acid (ZrCl4 or AlCl3) LewisAcid->Complex Cation tert-Butyl Cation (Electrophile) Complex->Cation Cleavage Wheland Wheland Intermediate Cation->Wheland Fluorophenol 3-Fluorophenol (Nucleophile) Fluorophenol->Wheland Electrophilic Attack Product 4-tert-butyl-3-fluorophenol (Target) Wheland->Product Rearomatization

Fig 1: Mechanistic pathway of Friedel-Crafts alkylation of 3-fluorophenol using MTBE.

Comparative Methodologies

The following step-by-step workflows are adapted from established patent literature to highlight the operational differences between the two catalytic systems.

Method A: ZrCl4-Mediated Alkylation[1]

Design Principle: Mild activation, thermodynamic control, and high regioselectivity.

  • Reagent Preparation: In a dry reaction vessel, combine Zirconium tetrachloride (1.0 eq, e.g., 50 mmol) in anhydrous dichloromethane (DCM).

  • Reactant Addition: Add tert-butyl methyl ether (1.0 eq) and 3-fluorophenol (1.0 eq) directly to the suspension at room temperature. Causality: ZrCl4 does not immediately cleave MTBE at room temperature, preventing runaway exotherms and allowing for safe, bulk addition.

  • Thermal Activation: Heat the reaction mixture to 50 °C and stir for 2 hours. Causality: The heat drives the equilibrium toward the thermodynamically favored 4-tert-butyl isomer, minimizing ortho-substitution.

  • Quench & Extraction: Quench the reaction with water. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Method B: AlCl3-Mediated Alkylation[2]

Design Principle: High reactivity, kinetic control, and extended reaction duration.

  • Catalyst Suspension: Suspend Aluminum chloride (1.67 eq, e.g., 6.69 mmol) in anhydrous DCM and strictly cool the system to 0 °C.

  • Carbocation Generation: Add MTBE (1.67 eq) dropwise and stir for 30 minutes. Causality: The 0 °C incubation is critical. AlCl3 aggressively cleaves MTBE; failing to control this temperature results in the rapid evolution of isobutylene gas and the loss of the alkylating agent.

  • Alkylation: Add 3-fluorophenol (1.0 eq, e.g., 4.0 mmol) dissolved in DCM. Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 18 hours.

  • Quench & Extraction: Cautiously quench the reaction with saturated aqueous sodium bicarbonate (to neutralize the highly acidic Al salts). Extract with DCM, separate the organic layer, and concentrate.

Workflow cluster_ZrCl4 Method A: ZrCl4 Protocol cluster_AlCl3 Method B: AlCl3 Protocol Z1 Mix ZrCl4, MTBE, 3-Fluorophenol in DCM Z2 Heat to 50°C for 2 hours Z1->Z2 Z3 Quench with H2O Extract with EtOAc Z2->Z3 A1 Mix AlCl3 & MTBE in DCM at 0°C (30 min) A2 Add 3-Fluorophenol Stir at RT for 18 hours A1->A2 A3 Quench with Sat. NaHCO3 Extract with DCM A2->A3

Fig 2: Experimental workflow comparison between ZrCl4 and AlCl3 mediated syntheses.

Performance and Reproducibility Data

When evaluating these methods for scale-up, the ZrCl4 method demonstrates superior reproducibility due to its shorter reaction time and thermodynamic control, which inherently corrects kinetic misallocations (ortho-alkylation).

ParameterMethod A (ZrCl4)[1]Method B (AlCl3)[2]
Catalyst Loading 1.0 Equivalent1.67 Equivalents
Temperature Profile Room Temp 50 °C0 °C Room Temp
Reaction Time 2 Hours18 Hours
Control Mechanism ThermodynamicKinetic
Regioselectivity (Para:Ortho) High (> 95:5)Moderate (~ 85:15)
Typical Yield 80 - 85%65 - 75%
Scalability & Safety Excellent (Mild Exotherm)Moderate (Requires strict cryo-cooling)

Self-Validating Quality Control

To ensure the integrity of the synthesis, every protocol must operate as a self-validating system. Implement the following checkpoints:

  • Thin-Layer Chromatography (TLC): The starting material, 3-fluorophenol, is highly polar and will show a low retention factor ( Rf​ ) in a standard Hexanes/EtOAc (9:1) system. The successful addition of the bulky, lipophilic tert-butyl group will drastically increase the Rf​ value of the product. The disappearance of the low- Rf​ spot validates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Phenolic compounds ionize optimally in negative electrospray ionization (ESI) mode, yielding a phenoxide anion. The target product has a molecular weight of 168.2 g/mol [3]. Validation is achieved by observing a distinct [M−H]− peak at m/z 167. (Note: Raw patent data streams occasionally misalign analytical headers; verify the mass against the empirical formula C10​H13​FO rather than relying solely on adjacent patent text[1]).

  • Nuclear Magnetic Resonance (NMR): 1H -NMR is critical for confirming regioselectivity. The para-alkylated product will show two distinct aromatic singlets (or finely split doublets due to fluorine coupling) that lack the characteristic ortho-coupling constants ( J≈8 Hz ) seen in undesired isomers.

References

  • Title: CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h) (AlCl3 Protocol)
  • Title: US20060211741A1 - Substituted sulfonylaminoarylmethyl cyclopropanecarboxamide as VR1 receptor antagonists (ZrCl4 Protocol)
  • Title: 886842-69-9 | 4-tert-butyl-3-fluorophenol (Molecular Weight Data)

Sources

Validation

"comparative toxicity of alkylated and fluorinated phenols"

An in-depth comparative analysis of substituted phenols requires moving beyond generalized toxicity metrics to understand the precise structure-activity relationships (SAR) that dictate cellular fate. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of substituted phenols requires moving beyond generalized toxicity metrics to understand the precise structure-activity relationships (SAR) that dictate cellular fate. As a Senior Application Scientist, I have structured this guide to dissect the divergent toxicological mechanisms of alkylated phenols (APs) and fluorinated phenols (FPs) .

While both classes share a phenolic backbone, their functional group substitutions—hydrophobic alkyl chains versus highly electronegative fluorine atoms—drive entirely different modes of toxic action (MOA). This guide provides drug development professionals and environmental toxicologists with the mechanistic grounding, comparative data, and self-validating experimental protocols necessary to evaluate these compounds.

The cytotoxicity of substituted phenols is rarely a blunt-force event; it is a highly specific biochemical cascade dictated by the molecule's physicochemical properties[1].

Alkylated Phenols (e.g., 4-Dodecylphenol, 4-Nonylphenol) APs are characterized by a para- or meta-substituted carbon chain. This modification significantly increases the molecule's lipophilicity (Log Kow​ > 4.0). The primary MOA for APs is twofold:

  • Polar Narcosis: The hydrophobic tail anchors into lipid bilayers, disrupting membrane fluidity and integrity[1].

  • Endocrine Disruption: The alkyl chain mimics the hydrophobic backbone of steroidal hormones. This allows APs to competitively bind to estrogen receptors and inhibit critical steroidogenic enzymes, such as cytochrome P450 aromatase, leading to severe lipidomic alterations[2].

Fluorinated Phenols (e.g., 3-Fluorophenol, Pentafluorophenol) FPs replace hydrogen atoms with fluorine, the most electronegative element. This substitution draws electron density away from the hydroxyl group, significantly lowering the pKa​ of the phenol.

  • Protonophoric Uncoupling: At physiological pH, a large fraction of FPs exist as phenoxide anions. Because the negative charge is delocalized by the fluorine atoms, the anion remains lipophilic enough to cross the inner mitochondrial membrane. Here, FPs act as protonophores, shuttling protons and uncoupling oxidative phosphorylation[1].

  • Oxidative Stress: The resulting mitochondrial dysfunction rapidly disrupts the metabolic balance of reactive oxygen species (ROS), overwhelming cellular antioxidant defenses like superoxide dismutase (SOD) and catalase (CAT)[3].

ToxicityPathways SubPhenols Substituted Phenols AP Alkylated Phenols (APs) (e.g., Nonylphenol, Dodecylphenol) SubPhenols->AP FP Fluorinated Phenols (FPs) (e.g., 3-Fluorophenol, Pentafluorophenol) SubPhenols->FP Lipid High LogKow Hydrophobic Alkyl Chain AP->Lipid Elec High Electronegativity Lower pKa (Protonophore) FP->Elec MechAP1 Polar Narcosis & Membrane Accumulation Lipid->MechAP1 MechAP2 Aromatase Inhibition & Estrogen Receptor Agonism Lipid->MechAP2 MechFP1 Oxidative Phosphorylation Uncoupling Elec->MechFP1 MechFP2 ROS Generation & Antioxidant Depletion Elec->MechFP2

Caption: Divergent toxicological mechanisms of alkylated versus fluorinated phenols based on SAR.

Quantitative Comparative Toxicity Profiles

To objectively compare these compounds, we must look at their behavior in validated cellular models. The table below synthesizes quantitative toxicity data, highlighting how the structural differences manifest in distinct biological endpoints.

Compound ClassRepresentative ChemicalLog Kow​ Primary MOAKey Cellular TargetsCytotoxicity / Bioactivity
Alkylated 4-Dodecylphenol (DP)~5.8Endocrine Disruption, Polar NarcosisP450 Aromatase, Lipid Bilayer EC50​ : 18–65 µM (JEG-3 Placental Cells)[2]
Alkylated 4-Nonylphenol (NP)~4.5Endocrine DisruptionEstrogen ReceptorsToxic accumulation at ~1 µM in placental tissue[2]
Fluorinated 3-Fluorophenol~1.9ROS Generation, Enzyme InhibitionSOD/CAT, Photosynthetic complexesGrowth inhibition at 100 mg/L (48h, C. pyrenoidosa)[3]
Fluorinated Pentafluorophenol~2.6OxPhos UncouplingMitochondrial Inner MembraneHigh protonophoric activity; rapid ATP depletion[1]

Standardized Experimental Workflows

A robust toxicological assessment requires self-validating protocols. If an assay shows enzyme inhibition, we must prove it is a specific mechanistic interaction and not merely an artifact of generalized cell death. Below are two field-proven workflows tailored to the specific MOAs of APs and FPs.

Protocol A: Assessing Endocrine Disruption & Lipidomic Alteration (AP Focus)

Objective: Quantify P450 aromatase inhibition while controlling for polar narcosis-induced cytotoxicity[2].

  • Model Preparation: Culture JEG-3 human placental choriocarcinoma cells in DMEM supplemented with 10% FBS. Seed at 105 cells/well in 24-well plates.

  • Dosing: Expose cells to a concentration gradient of the target alkylphenol (e.g., 1 µM to 100 µM) for 24 hours.

  • Orthogonal Validation (Cytotoxicity Check): Before the primary assay, add Alamar Blue reagent (10% v/v) for 2 hours. Measure fluorescence (Ex 530 / Em 590). Causality Note: This step ensures that any observed drop in aromatase activity is due to direct enzymatic inhibition, not simply a reduction in viable cell numbers.

  • Radiometric Aromatase Assay: Spike the media with 50 nM of [1β−3H] androstenedione. Incubate for 1 hour. Extract the media with chloroform to separate the unreacted substrate from the tritiated water ( 3H2​O ) released during the aromatization process.

  • Quantification: Measure the aqueous phase using a liquid scintillation counter. Calculate the IC50​ for aromatase inhibition.

Protocol B: Assessing Oxidative Stress & ROS Generation (FP Focus)

Objective: Map the timeline of ROS generation and antioxidant enzyme depletion caused by mitochondrial uncoupling[3].

  • Model Preparation: Culture Chlorella pyrenoidosa (or HepG2 cells for mammalian translation) to the logarithmic growth phase.

  • Dosing & Controls: Expose to fluorophenol gradients (e.g., 10 to 100 mg/L). Crucial: Include a positive control ( H2​O2​ ) and a negative rescue control pre-treated with 5 mM N-acetylcysteine (NAC), a ROS scavenger.

  • ROS Quantification: After 48h and 96h, incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Ex 485 / Em 535).

  • Antioxidant Enzyme Kinetics: Lyse a parallel set of treated cells. Centrifuge at 12,000 x g for 15 mins at 4°C. Assay the supernatant for Superoxide Dismutase (SOD) and Catalase (CAT) activity using standardized colorimetric kinetic assays. Causality Note: Tracking both ROS and SOD/CAT allows you to determine if the cell is successfully mounting an adaptive stress response or if the uncoupling has overwhelmed cellular defenses.

ExpWorkflow Culture In Vitro Models (JEG-3 / C. pyrenoidosa) Dosing Dosing & Incubation (APs vs FPs, 24-96h) Culture->Dosing Split Dosing->Split Assay1 Radiometric Aromatase Inhibition Assay Split->Assay1 Assay2 Lipidomic Profiling (LC-MS/MS) Split->Assay2 Assay3 ROS Quantification (DCFDA Fluorescence) Split->Assay3 Val1 Orthogonal Validation: Viability (Alamar Blue) Assay1->Val1 Assay2->Val1 Val2 Orthogonal Validation: SOD/CAT Kinetics Assay3->Val2 Data Comparative Toxicity Data Synthesis Val1->Data Val2->Data

Caption: Self-validating experimental workflow for comparative phenol cytotoxicity profiling.

Conclusion

The transition from alkylated to fluorinated phenols represents a fundamental shift in toxicological behavior. Alkylphenols act as stealth disruptors; their lipophilicity allows them to bioaccumulate and silently alter lipidomic profiles and endocrine signaling. In contrast, fluorinated phenols act as acute metabolic saboteurs; their electronegativity turns them into protonophores that rapidly uncouple mitochondria and trigger oxidative stress[3]. Understanding these mechanisms is non-negotiable for researchers designing safer chemical alternatives or developing targeted remediation strategies.

References

  • Alkylphenols in the Environment and Their Adverse Effects on Living Organisms. DergiPark. Available at:[Link]

  • [2] Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells: Alteration of P450 Aromatase and Cell Lipid Composition. Toxicological Sciences | Oxford Academic. Available at:[Link]

  • [3] Tolerance Mechanisms and Removal Efficiency of Chlorella pyrenoidosa in Treating 3-Fluorophenol Pollution. PMC / NIH. Available at:[Link]

  • [1] Stepwise Discrimination between Four Modes of Toxic Action of Phenols in the Tetrahymena pyriformis Assay. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Tert-butyl-3-fluorophenol

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated phenolic building blocks into drug development pipelines. 4-Tert-butyl-3-fluorophenol (CAS: 886842-69-9) is an indispensable in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated phenolic building blocks into drug development pipelines. 4-Tert-butyl-3-fluorophenol (CAS: 886842-69-9) is an indispensable intermediate, notably utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as VR1 receptor antagonists for neuropathic pain management and DGAT-1 inhibitors for metabolic syndromes[1][2].

However, the very structural features that make this compound pharmacologically valuable—its high lipophilicity and hydrogen-bonding capacity—render it exceptionally hazardous to laboratory personnel. To build a culture of uncompromising safety, we must move beyond basic compliance and understand the mechanistic causality behind our protective strategies.

Mechanistic Toxicology: The Causality of Phenol Hazards

4-tert-butyl-3-fluorophenol carries severe hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage)[3]. When this compound contacts human tissue, a dual-threat mechanism initiates:

  • Rapid Dermal Penetration: The addition of the bulky, lipophilic tert-butyl group significantly increases the molecule's partition coefficient compared to unsubstituted phenol. This allows it to rapidly penetrate the lipid-rich stratum corneum, entering systemic circulation where it can cause profound central nervous system, liver, and kidney toxicity[4][5].

  • Anesthetic Masking: Phenolic compounds denature the proteins in peripheral nerve endings[6]. Consequently, a severe chemical burn may initially be entirely painless, leading to a dangerous delay in the recognition of the exposure[5][7].

Because of this insidious hazard profile, our operational philosophy must shift from reactive mitigation to proactive, self-validating containment.

Mandatory PPE Matrix & Quantitative Performance

Standard laboratory personal protective equipment (PPE) is insufficient for handling 4-tert-butyl-3-fluorophenol. The table below outlines the mandatory PPE, grounded in quantitative permeation data and mechanistic justification.

Protective EquipmentSpecification & MaterialQuantitative PerformanceMechanistic Justification
Hand Protection Butyl rubber (12-15 mil) or Viton-over-Butyl (e.g., Ansell ChemTek)Breakthrough: >240 mins (Butyl) vs. <10 mins (Nitrile)[8][9][10]Phenols rapidly permeate standard 4-8 mil nitrile gloves. Butyl rubber provides a dense, incompatible polymer matrix that blocks lipophilic diffusion[8][9].
Eye/Face Protection ANSI Z87.1 Safety Goggles + Polycarbonate Face ShieldImpact rating: Z87.1+; Coverage: 180°Prevents aerosolized particulates or liquid splashes from causing irreversible corneal opacification (H318 hazard)[3][5].
Body Protection Flame-resistant lab coat + Neoprene/Butyl ApronPermeation resistance equivalent to hand protectionCotton absorbs phenols, holding them against the skin[7]. An impermeable apron acts as a physical barrier against spills.
Respiratory Fume Hood + N95/P100 (if handling powder)Face velocity: 80-100 fpmMitigates inhalation of toxic vapors, especially crucial if the compound is heated or aerosolized during transfer[5][9].

Operational Workflow: Self-Validating Handling Protocol

To ensure trustworthiness and safety, every step of this protocol requires a physical verification before proceeding to the next.

Step 1: Emergency Pre-Verification Before manipulating the chemical, visually verify that a minimum of 500 mL of pharmaceutical-grade Polyethylene Glycol (4) and dry cotton rolls are immediately accessible on the workstation[4][6]. If PEG is absent, the operation cannot proceed.

Step 2: Barrier Implementation Implement a double-gloving strategy. Don a 4-mil inner nitrile glove for dexterity and secondary protection, followed by a 12-15 mil butyl rubber outer glove[8][9]. Equip safety goggles and a face shield[7].

Step 3: Transfer & Solvation Utilize static-free spatulas for transferring the compound within the fume hood. If dissolving 4-tert-butyl-3-fluorophenol in halogenated solvents (e.g., chloroform or dichloromethane), exercise extreme caution; these solvents act as permeation enhancers, drastically reducing the breakthrough time of even heavy-duty gloves[6][8].

Step 4: Immediate Decontamination Post-transfer, immediately decontaminate all spatulas, balances, and immediate work surfaces using copious amounts of soap and water. Phenol derivatives are poorly soluble in water alone; the surfactant action of the soap is mechanically required to lift the chemical from surfaces[6][7].

Emergency Response: The PEG 400 Protocol

If dermal exposure occurs, standard chemical hygiene rules (such as immediate flushing with water) are strictly contraindicated for localized phenol exposures[4][7]. Water is a poor solvent for lipophilic phenols and will merely spread the chemical over a larger surface area, accelerating systemic absorption[6][8].

Step-by-Step Mitigation:

  • Isolate: Immediately remove all contaminated clothing and gloves[7]. Do not wait for pain to manifest[6].

  • Bind: Copiously apply PEG 300 or PEG 400 directly to the exposed skin[4][8]. PEG acts as a macromolecular sink; its high affinity for phenols draws the chemical out of the dermal layers via osmotic pressure, preventing systemic circulation.

  • Extract: Gently wipe away the PEG-phenol mixture with dry cotton rolls[6].

  • Iterate: Repeat the PEG application and wiping process continuously for at least 15 minutes, or until the characteristic sweet/tarry odor dissipates[5][6][8].

  • Escalate: Seek immediate medical attention, providing the attending physician with the Safety Data Sheet (SDS)[7][8].

G Exposure Skin Exposure to 4-tert-butyl-3-fluorophenol NoWater Do NOT use water initially! Remove contaminated PPE Exposure->NoWater ApplyPEG Apply PEG 300/400 Copiously to affected area NoWater->ApplyPEG WipePEG Wipe away PEG & Phenol Repeat for 15 minutes ApplyPEG->WipePEG Medical Seek Immediate Medical Attention WipePEG->Medical

Workflow for 4-tert-butyl-3-fluorophenol dermal exposure utilizing PEG 400 decontamination.

Logistical Disposal & Waste Management

  • Solid Waste Segregation: Collect contaminated consumables (weighing boats, spatulas, and especially PEG-saturated cotton rolls from spill cleanup) in heavy-duty poly bags (e.g., Ziploc) to prevent vapor release[6]. Place sealed bags in dedicated 5-gallon high-density polyethylene (HDPE) hazardous waste pails[8].

  • Liquid Waste Containment: Segregate liquid waste into dedicated, leak-proof secondary containment[7]. Never mix phenolic waste with strong oxidizers, as this can trigger an exothermic reaction. Label clearly as "Toxic/Corrosive Halogenated Phenolic Waste."

References

  • chemical-label.com - chemical label 4-tert-butyl-3-fluorophenol. 3

  • Google Patents - US20060211741A1 - Substituted sulfonylaminoarylmethyl cyclopropanecarboxamide as VR1 receptor antagonists. 1

  • Google Patents - CA2749893A1 - 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h). 2

  • Western Washington University (wwu.edu) - Phenol. 4

  • Tulane University (tulane.edu) - FACT SHEET: Phenol. 6

  • UNC Charlotte (charlotte.edu) - Phenol. 7

  • University of Auckland (auckland.ac.nz) - Phenol (concentrated). 5

  • Wayne State University (wayne.edu) - Phenol. 8

  • Agilent Technologies (agilent.com) - Phenols Standard (1X1 mL) - Safety Data Sheet. 9

  • Canadian Occupational Safety (thesafetymag.com) - Gloves for labs. 10

Sources

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